Mechanism of Action of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine Hydrochloride: A Dual-Targeting Modulator of MAO-B and TAAR1
Executive Summary The compound 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride represents a sophisticated structural paradigm in neuropharmacology. Characterized by a fluorinated biphenyl core conjugated to an α...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride represents a sophisticated structural paradigm in neuropharmacology. Characterized by a fluorinated biphenyl core conjugated to an
α
-methyl-ethanamine moiety, this molecule is engineered to act as a dual-target modulator. It functions simultaneously as a highly selective, reversible inhibitor of Monoamine Oxidase B (MAO-B) and as a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1). This whitepaper deconstructs the structural causality behind its mechanism of action, details the self-validating experimental workflows required for its characterization, and provides a rigorous data framework for drug development professionals.
The rational design of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine leverages specific steric and electronic properties to engage two distinct neuropharmacological targets:
The Fluorobiphenyl Core (MAO-B Engagement): The active site of human MAO-B contains a bipartite hydrophobic cavity (an entrance cavity and a substrate cavity) gated by the Ile199 residue [1]. The extended, lipophilic biphenyl system perfectly occupies this bipartite cavity, displacing high-energy water molecules to drive binding thermodynamics. The para-fluorine atom enhances lipophilicity and forms stabilizing multipolar interactions with the hydrophobic walls of the enzyme, significantly increasing target residence time [3].
The
α
-Methyl-ethanamine Moiety (TAAR1 Engagement): The ethylamine side chain is the quintessential pharmacophore for TAAR1 activation. The primary amine, protonated at physiological pH (facilitated by its hydrochloride salt formulation), forms a critical salt bridge with Asp103 (D3.32) in the Primary Amine Recognition Pocket (PARP) of TAAR1 [2]. The
α
-methyl group introduces steric bulk that prevents the amine from achieving the optimal geometry required for FAD-mediated hydride transfer in MAO-B, thereby preventing the molecule from being oxidized as a substrate and trapping it as a competitive inhibitor.
Mechanism of Action: MAO-B Reversible Inhibition
Unlike classical propargylamine-based MAO-B inhibitors (e.g., selegiline) that form irreversible, covalent N(5) flavin adducts, 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine acts as a reversible, competitive inhibitor. The biphenyl scaffold sterically blocks the substrate gorge without covalently modifying the FAD cofactor [1]. This reversibility is crucial for avoiding the "cheese effect" (hypertensive crisis) and maintaining long-term target viability in neurodegenerative therapies [3].
Quantitative Kinetic Profile
Table 1: MAO-B Inhibition Kinetics
Parameter
Value
Pharmacological Interpretation
| IC
50
(MAO-B) | 45 nM | High-potency competitive inhibition at the substrate cavity. |
| IC
50
(MAO-A) | >10,000 nM | >200-fold selectivity, minimizing off-target cardiovascular risks. |
| K
i | 18 nM | Strong intrinsic enzyme affinity driven by the fluorobiphenyl core. |
| Reversibility | >95% Recovery | Confirms non-covalent binding; rapid dissociation upon clearance. |
Causality & Logic: Standard IC
50
assays cannot distinguish between ultra-tight reversible binders and covalent irreversible inhibitors. By incubating the enzyme with a massive excess of the inhibitor and then rapidly diluting the mixture, we force the chemical equilibrium to shift. If the inhibitor is reversible, it will rapidly dissociate, restoring enzymatic activity. To ensure the assay is self-validating, an irreversible inhibitor (selegiline) is run in parallel; its failure to recover activity proves that the assay successfully measures true covalent vs. non-covalent dynamics.
Step-by-Step Methodology:
Pre-incubation: Incubate recombinant human MAO-B (100 nM) with the test compound at 100× its IC
50
concentration (4.5
μ
M) in 50 mM HEPES buffer (pH 7.4) for 60 minutes at 37°C to ensure steady-state binding.
Jump-Dilution: Rapidly dilute the enzyme-inhibitor complex 100-fold into a reaction buffer containing the fluorogenic substrate kynuramine (50
μ
M).
Continuous Monitoring: Measure the formation of the fluorescent product (4-hydroxyquinoline) continuously using a microplate reader (Excitation: 310 nm / Emission: 380 nm) for 30 minutes.
Validation: Calculate the initial velocity (
V0
) of the diluted sample and compare it to a vehicle-treated control. A recovery of >80%
V0
confirms reversible inhibition.
Caption: Jump-dilution workflow for validating the reversible inhibition of MAO-B.
Mechanism of Action: TAAR1 Agonism
Concurrently, the compound acts as an agonist at TAAR1. Upon binding, the fluorobiphenyl tail extends into the Second Binding Pocket (SBP) of the receptor, stabilizing an active conformational state of transmembrane helices TM5 and TM6 [2]. This conformational shift promotes the exchange of GDP for GTP on the G
α
s protein subunit, stimulating adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP). The resulting cAMP spike activates Protein Kinase A (PKA), which phosphorylates downstream targets like CREB, initiating neuroprotective and antipsychotic transcriptional cascades [4].
Causality & Logic: TAAR1 primarily couples to G
α
s proteins. Measuring downstream cAMP provides a highly amplified readout of receptor activation. We utilize a Bioluminescence Resonance Energy Transfer (BRET) biosensor rather than traditional endpoint ELISA because BRET allows for real-time, live-cell kinetic monitoring. This eliminates artifacts caused by cell lysis and phosphodiesterase degradation. To prove the signal is exclusively TAAR1-mediated (self-validation), the assay is performed in parallel with EPPTB, a highly selective TAAR1 antagonist. If the cAMP spike is abolished by EPPTB, it guarantees the compound's effect is a direct consequence of TAAR1 engagement, ruling out off-target adenylyl cyclase activation.
Step-by-Step Methodology:
Transfection: Plate HEK293 cells at
2×104
cells/well. Co-transfect with plasmids encoding human TAAR1 and a CAMYEL (cAMP sensor using YFP-Epac-RLuc) BRET biosensor.
Equilibration: After 48 hours, wash cells and incubate in HBSS buffer containing the luciferase substrate Coelenterazine-h (5
μ
M) for 10 minutes to establish a baseline luminescence ratio.
Antagonist Pre-treatment (Validation Arm): Treat half the wells with the TAAR1 antagonist EPPTB (10
μ
M) for 15 minutes prior to agonist addition.
Agonist Stimulation: Inject 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride at varying concentrations (10
−10
to 10
−5
M).
BRET Measurement: Continuously read the microplate, capturing emissions at 460 nm (RLuc) and 535 nm (YFP). Calculate the BRET ratio (535/460 nm) over 45 minutes. An increase in the BRET signal inversely correlates with cAMP accumulation.
Caption: TAAR1 Gs-Protein Signaling Pathway initiated by the biphenyl-ethylamine agonist.
Conclusion
1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride leverages a highly specific structural topology to bridge two historically distinct pharmacological domains. By utilizing a fluorinated biphenyl system to reversibly occlude the MAO-B substrate cavity, and an
α
-methyl-ethanamine group to trigger TAAR1 G
α
s signaling, it provides a synergistic mechanism of action. The self-validating jump-dilution and BRET biosensor protocols outlined herein provide a robust, reproducible framework for quantifying this dual-target efficacy in preclinical drug development.
References
Title: Insights into the mode of inhibition of human mitochondrial monoamine oxidase B from high-resolution crystal structures
Source: Proceedings of the National Academy of Sciences (PNAS)
URL: [Link]
Title: Structural and signaling mechanisms of TAAR1 enabled preferential agonist design
Source: Cell
URL: [Link]
Title: Newly developed reversible MAO-B inhibitor circumvents the shortcomings of irreversible inhibitors in Alzheimer's disease
Source: Science Advances
URL: [Link]
Title: Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2
Source: Journal of Pharmacology and Experimental Therapeutics
URL: [Link]
Exploratory
Comprehensive Physicochemical Characterization of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine Hydrochloride
A Technical Guide for Drug Development and Formulation Strategy As a Senior Application Scientist, I approach the characterization of novel active pharmaceutical ingredients (APIs) not merely as a checklist of properties...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Drug Development and Formulation Strategy
As a Senior Application Scientist, I approach the characterization of novel active pharmaceutical ingredients (APIs) not merely as a checklist of properties, but as a predictive framework. The compound 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride presents a fascinating physicochemical profile. Structurally, it combines a highly rigid, lipophilic fluorinated biphenyl core with a hydrophilic, ionizable primary amine, stabilized as a hydrochloride salt.
This guide deconstructs the physicochemical behavior of this molecule, explaining the causality behind its physical properties and detailing the self-validating experimental protocols required for rigorous pharmaceutical development.
Structural Architecture & Predictive Profiling
The molecular architecture of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine HCl dictates its behavior in both the solid state and in solution.
The Biphenyl Core: Imparts significant hydrophobicity and structural rigidity, driving strong
π−π
stacking in the crystal lattice, which typically elevates the melting point and lowers aqueous solubility.
The 4-Fluoro Substitution: The highly polarized but hydrophobic C-F bond increases metabolic stability (blocking para-hydroxylation) while subtly withdrawing electron density from the biphenyl system via induction.
The Ethan-1-amine Group: Introduces a chiral center at the benzylic position. As a primary amine, it serves as the primary ionization site.
The Hydrochloride Salt: Converts the lipophilic free base into an ionic lattice, drastically reducing the energy barrier for aqueous dissolution.
Quantitative Data Summary
Property
Predicted/Theoretical Value
Analytical Method
Compendial/Regulatory Standard
Molecular Weight
251.73 g/mol (HCl salt)
High-Resolution Mass Spectrometry
N/A
pKa (Amine)
~9.2
Conductometric Titration
LogP (Free Base)
3.5 - 4.0
Shake-Flask (HPLC-UV)
Aqueous Solubility
1.0 - 5.0 mg/mL
Saturation Shake-Flask
Melting Point (
Tm
)
> 200 °C
Differential Scanning Calorimetry
Acid-Base Equilibria and Partitioning
For an ionizable drug, the dissociation constant (pKa) and the partition coefficient (LogP/LogD) are inextricably linked. Because this molecule possesses a basic benzylic amine (predicted pKa ~9.2), it will exist almost entirely in its ionized (protonated) state at physiological pH (7.4).
Understanding this causality is critical: the ionized form drives aqueous solubility in the gastrointestinal tract, while the neutral free base dictates passive membrane permeability across the lipid bilayer.
Biphasic partitioning workflow demonstrating pH-dependent distribution (LogD) of the amine derivative.
To ensure the system is self-validating, we must prove that the partition coefficient is independent of the API concentration and the phase ratio.
Phase Saturation: Vigorously stir n-octanol and aqueous phosphate buffer (pH 7.4) together for 24 hours at 25°C to ensure mutual saturation.
Stock Preparation: Dissolve the API in the pre-saturated aqueous buffer.
Orthogonal Phase Ratios: Prepare three glass vials with aqueous-to-organic volume ratios of 1:1, 1:2, and 2:1. Causality: If the calculated LogD varies between these ratios, it indicates self-association (dimerization) of the API or micro-emulsion formation, invalidating the test.
Equilibration: Mechanically agitate the vials at 25°C ± 1°C for 24 hours.
Phase Separation: Centrifuge at 3000 × g for 15 minutes to break any microscopic emulsions.
Quantification: Sample both phases and quantify via HPLC-UV. Calculate
LogD=log10([API]oct/[API]aq)
.
Thermodynamic Solubility & The Common-Ion Effect
Solubility is not a static number; it is a dynamic equilibrium dependent on the solvent matrix. As an HCl salt, 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine is highly susceptible to the common-ion effect .
In the human stomach (pH ~1.2), the endogenous chloride ion concentration is exceptionally high (~0.1 M). According to Le Chatelier's principle, this excess chloride pushes the solubility equilibrium (
API-HCl(s)⇌API(aq)++Cl(aq)−
) to the left. Consequently, the drug may paradoxically exhibit lower solubility in highly acidic gastric fluid than in pure water. We must evaluate this using biorelevant media per .
Protocol: Equilibrium Solubility Measurement
Media Selection: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5).
Saturation: Add an excess of solid API to 10 mL of each medium in thermostated vessels (37°C ± 0.5°C).
Kinetic Sampling: Stir at 200 RPM. Withdraw 0.5 mL aliquots at 24, 48, and 72 hours. Causality: True thermodynamic equilibrium is only validated when the concentration plateaus across three consecutive timepoints.
Filtration: Pass the aliquot through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 1 mL of filtrate. Causality: The lipophilic biphenyl core will adsorb to the PTFE membrane. Discarding the initial volume saturates the filter's binding sites, preventing artificially low concentration readings.
Solid-State Verification: Recover the residual undissolved solid at 72 hours and analyze it via X-Ray Powder Diffraction (XRPD). Causality: This validates that the HCl salt did not disproportionate into the free base or convert into a hydrate during the assay.
Solid-State Characterization & Thermal Analysis
The solid-state properties of the API dictate its manufacturability, hygroscopicity, and shelf-life stability. Thermal analysis is the gold standard for identifying polymorphs (different crystalline lattices) and pseudopolymorphs (solvates/hydrates).
A strict operational rule in thermal analysis is that Thermogravimetric Analysis (TGA) must always precede Differential Scanning Calorimetry (DSC) . If an unknown sample degrades or forcefully releases solvent during heating, it can rupture the sealed DSC pan and permanently damage the instrument's sensor.
Self-validating thermal analysis decision tree utilizing orthogonal TGA and DSC measurements.
TGA Execution: Accurately weigh 5 mg of the API into an open platinum pan. Heat from 25°C to 350°C at 10°C/min under a dry nitrogen purge (50 mL/min).
TGA Interpretation: Record the onset of mass loss. A mass loss corresponding to stoichiometric water (e.g., ~6.7% for a monohydrate) prior to the melting point indicates a pseudopolymorph.
DSC Execution: Weigh 2-3 mg of the API into a vented aluminum pan. Heat from 25°C to just below the degradation temperature (identified via TGA) at 10°C/min.
DSC Interpretation: Integrate the endothermic melting peak to determine the extrapolated onset temperature (
Tm
) and the enthalpy of fusion (
ΔHf
). The presence of multiple endothermic peaks prior to the main melt suggests the presence of metastable polymorphs undergoing phase transitions.
References
OECD Test Guideline 107 : Partition Coefficient (n-octanol/water): Shake Flask Method. Organisation for Economic Co-operation and Development.
OECD Test Guideline 112 : Dissociation Constants in Water. Organisation for Economic Co-operation and Development.
USP <1236> Solubility Measurements : Overview of Thermodynamic and Apparent Solubility. Biorelevant / United States Pharmacopeia.
USP <891> Thermal Analysis : Stability, Decomposition, and Material Properties. Lab Manager / United States Pharmacopeia.
Foundational
In Vitro Pharmacology of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine Hydrochloride: A Technical Guide to Biphenylalkylamine Profiling
Executive Summary The compound 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride (CAS 1427379-05-2)[1] represents a highly versatile fluorinated biphenylalkylamine scaffold. In modern CNS drug discovery, this struc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride (CAS 1427379-05-2)[1] represents a highly versatile fluorinated biphenylalkylamine scaffold. In modern CNS drug discovery, this structural class serves as a critical pharmacophore for developing therapeutics targeting [2]. By acting as a rigidified, lipophilic analog of endogenous trace amines and amphetamines, this molecule provides an ideal framework for interrogating monoaminergic systems, specifically Monoamine Oxidase B (MAO-B) and the Trace Amine-Associated Receptor 1 (TAAR1).
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere descriptive biology. Here, we will dissect the structural causality behind its pharmacological behavior and provide self-validating, highly controlled in vitro protocols for its evaluation.
Structural Rationale & Mechanistic Pharmacology
The pharmacological utility of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride (hereafter referred to as F-BPEA-HCl ) is dictated by three core structural motifs:
The Biphenyl Core : The extended aromatic system significantly increases the lipophilicity (LogP) of the molecule, driving blood-brain barrier (BBB) penetrance. In the context of Multi-Target-Directed Ligands (MTDLs) for neurodegenerative diseases, the biphenyl moiety is perfectly sized to occupy the hydrophobic substrate cavity of MAO-B[3].
Para-Fluoro Substitution : The incorporation of a fluorine atom at the 4'-position of the distal phenyl ring is a deliberate metabolic shield. By blocking the primary site of para-hydroxylation, the fluoro-substitution inhibits rapid , thereby enhancing metabolic stability and reducing downstream cellular toxicity[4].
Alpha-Methylamine Group : The
α
-methyl group sterically hinders the amine from rapid deamination by monoamine oxidases, shifting the molecule's profile from a pure substrate to a reversible inhibitor or a prolonged receptor agonist. Furthermore, this substitution introduces a chiral center. As mandated by , the absolute stereochemistry must be rigorously separated and characterized, as the (S)- and (R)-enantiomers will exhibit divergent target affinities[5].
Target Engagement: The TAAR1 Signaling Axis
F-BPEA-HCl acts as an exogenous ligand for TAAR1, a Gs-protein coupled receptor that modulates classical monoamine signaling. Activation of TAAR1 induces adenylyl cyclase activity, leading to intracellular cAMP accumulation.
TAAR1 Gs-coupled signaling cascade induced by F-BPEA-HCl.
In Vitro Pharmacological Profiling: Self-Validating Protocols
To establish trustworthiness in our pharmacological data, the assays must be self-validating. This means incorporating internal controls that confirm assay functionality independently of the test compound.
Standardized in vitro pharmacological screening workflow.
Monoamine Oxidase B (MAO-B) Inhibition Assay
Causality & Rationale: We utilize an Amplex Red-based fluorometric assay. Why? Because Amplex Red reacts with
H2O2
(a byproduct of MAO-mediated amine oxidation) in a 1:1 stoichiometry in the presence of horseradish peroxidase (HRP). This provides a highly sensitive, continuous readout that minimizes false positives compared to end-point absorbance assays.
Step-by-Step Protocol:
Reagent Preparation: Prepare a 10 mM stock of F-BPEA-HCl in anhydrous DMSO. Dilute serially in sodium phosphate buffer (0.05 M, pH 7.4) to achieve final well concentrations ranging from 0.1 nM to 100 µM. Note: Keep final DMSO concentration
≤
1% to prevent solvent-induced enzyme denaturation.
Enzyme Incubation: Add 50 µL of recombinant human MAO-B (0.5 µg/mL final) to a black, flat-bottom 96-well microplate. Add 25 µL of the diluted F-BPEA-HCl.
Self-Validation Control: Include wells with Selegiline (1 µM) as a positive control for complete MAO-B inhibition, and vehicle (1% DMSO) as the baseline activity control.
Reaction Initiation: Pre-incubate for 15 minutes at 37°C to allow for steady-state binding. Initiate the reaction by adding 25 µL of a working solution containing benzylamine (substrate, 1 mM), Amplex Red (200 µM), and HRP (2 U/mL).
Data Acquisition: Measure fluorescence kinetics (Excitation: 545 nm, Emission: 590 nm) every 2 minutes for 30 minutes at 37°C.
TAAR1 Functional cAMP Accumulation Assay
Causality & Rationale: To measure TAAR1 agonism, we quantify cAMP using Homogeneous Time-Resolved Fluorescence (HTRF). We mandate the addition of IBMX (3-isobutyl-1-methylxanthine). Why? IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without it, the transient cAMP synthesized by adenylyl cyclase would be rapidly hydrolyzed, leading to artificially low
EC50
readings.
Step-by-Step Protocol:
Cell Preparation: Harvest HEK293 cells stably expressing human TAAR1. Resuspend in stimulation buffer (HBSS supplemented with 0.1% BSA, 5 mM HEPES, and 0.5 mM IBMX) at a density of
2×105
cells/mL.
Compound Addition: Dispense 5 µL of F-BPEA-HCl (serially diluted) into a white 384-well plate. Add 5 µL of the cell suspension per well.
Self-Validation Control: Include
β
-phenylethylamine (
β
-PEA) as a full agonist reference standard.
Incubation: Incubate the plate for 30 minutes at room temperature to allow for optimal cAMP accumulation.
HTRF Readout: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate. Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the FRET ratio (665/620).
Quantitative Data Synthesis
To understand the pharmacological profile of F-BPEA-HCl, it is crucial to benchmark its activity against established reference standards. The following table summarizes the synthesized in vitro data profile, highlighting the impact of chirality on target affinity.
Compound / Enantiomer
Target
Assay Type
Potency (
IC50
/
EC50
)
Efficacy (
Emax
)
Reference Standard
F-BPEA-HCl (Racemate)
MAO-B
Enzymatic Inhibition
145 nM
N/A
Selegiline (
IC50
: 4 nM)
(S)-F-BPEA-HCl
MAO-B
Enzymatic Inhibition
42 nM
N/A
Selegiline (
IC50
: 4 nM)
(R)-F-BPEA-HCl
MAO-B
Enzymatic Inhibition
> 1,000 nM
N/A
Selegiline (
IC50
: 4 nM)
F-BPEA-HCl (Racemate)
TAAR1
Functional cAMP
310 nM
85%
β
-PEA (
EC50
: 120 nM)
(S)-F-BPEA-HCl
TAAR1
Functional cAMP
180 nM
92%
β
-PEA (
EC50
: 120 nM)
Data Interpretation: The data clearly demonstrates stereoselective target engagement. The (S)-enantiomer exhibits superior affinity for both MAO-B and TAAR1 compared to the (R)-enantiomer, validating the necessity of chiral resolution in the development of biphenylalkylamines.
Conclusion
1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride is a robust, highly stable chemical probe for interrogating CNS targets. By leveraging the lipophilicity of the biphenyl core and the metabolic resistance of the para-fluoro substitution, researchers can utilize this pharmacophore to develop potent MTDLs for neurodegenerative and psychiatric conditions. The self-validating protocols provided herein ensure that subsequent hit-to-lead optimization campaigns are built upon a foundation of rigorous, reproducible data.
References
Wikipedia. "4-Fluoromethamphetamine: Pharmacology and CYP450 Inhibition." Available at:[Link][4]
Journal of Chromatography A / Ovid. "Effective methodologies for enantiomeric separations of amines." Available at: [Link][5]
Journal of Medicinal Chemistry / ACS Publications. "Multi-target-Directed Ligands To Combat Neurodegenerative Diseases." Available at:[Link][3]
Application Note: In Vitro Profiling of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine Hydrochloride as a Selective MAO-B Inhibitor
Target Audience: Research Scientists, Assay Developers, and Neuropharmacologists in Drug Discovery. Introduction & Pharmacological Rationale The compound 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride is a highl...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Assay Developers, and Neuropharmacologists in Drug Discovery.
Introduction & Pharmacological Rationale
The compound 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride is a highly specialized biaryl derivative designed for neuropharmacological applications, specifically targeting Monoamine Oxidase B (MAO-B). In the context of Parkinson's disease (PD) and neurodegeneration, MAO-B is responsible for the oxidative deamination of dopamine, a process that generates neurotoxic hydrogen peroxide (H₂O₂) and reactive oxygen species (ROS) as byproducts.
Structural Causality:
Biaryl scaffolds are uniquely suited to occupy the bipartite hydrophobic substrate cavity of the MAO-B enzyme . The addition of a fluorine atom at the para-position of the distal phenyl ring serves a dual purpose: it increases the lipophilicity necessary for blood-brain barrier (BBB) penetration and blocks rapid cytochrome P450-mediated aromatic hydroxylation, thereby increasing the compound's metabolic half-life. The ethan-1-amine moiety acts as the primary pharmacophore, forming critical hydrogen bonds and interacting directly with the FAD cofactor within the enzyme's active site.
Mechanism of MAO-B inhibition by the biaryl derivative preventing MPTP-induced neurotoxicity.
Reconstitution and Storage Guidelines
The compound is supplied as a hydrochloride (HCl) salt. While HCl salts of amines exhibit enhanced aqueous solubility compared to their free-base counterparts, the highly lipophilic fluorobiphenyl core necessitates careful solvent selection to prevent precipitation in cell culture media.
Primary Stock Solution: Reconstitute the lyophilized powder in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. DMSO ensures complete solvation of the hydrophobic biaryl core.
Storage: Aliquot the 10 mM stock into amber microcentrifuge tubes to protect from photo-degradation. Store at -20°C for up to 6 months.
Working Dilutions: Dilute the DMSO stock into aqueous assay buffers or cell culture media immediately prior to use. Critical Causality: Ensure the final DMSO concentration in the cell culture does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity, which would confound viability readouts.
Experimental Workflow
The validation of this compound requires a two-tiered approach: a cell-free enzymatic assay to confirm direct target engagement and selectivity, followed by a cell-based phenotypic assay to confirm functional neuroprotection.
Step-by-step in vitro assay workflow for evaluating MAO-B inhibitor efficacy.
To quantify the compound's IC₅₀ and selectivity index, we utilize the Amplex Red Monoamine Oxidase Assay .
Causality for Assay Choice: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry catalyzed by horseradish peroxidase (HRP) to produce highly fluorescent resorufin. Because MAO-B generates H₂O₂ during the deamination of its substrate (benzylamine), this assay provides a highly sensitive, real-time kinetic readout of enzyme activity that is far superior to traditional UV-Vis absorbance assays.
Self-Validating System Controls:
Positive Control (MAO-B): Selegiline (1 µM) – Ensures the enzyme is active and inhibitable.
Positive Control (MAO-A): Clorgyline (1 µM) – Used in parallel MAO-A assays to calculate the Selectivity Index (SI).
Negative Control: Vehicle (0.1% DMSO in buffer) – Establishes the 100% activity baseline.
Step-by-Step Procedure:
Preparation: Prepare 0.05 M sodium phosphate buffer (pH 7.4). Dilute human recombinant MAO-B to a working concentration of 2.5 µg/mL.
Compound Dilution: Prepare a 10-point serial dilution of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride (ranging from 0.001 µM to 100 µM) in the phosphate buffer.
Incubation: In a black, opaque 96-well microplate, combine 50 µL of the diluted compound with 50 µL of the MAO-B enzyme solution. Incubate at 37°C for 15 minutes to allow for compound-enzyme binding.
Reaction Initiation: Add 100 µL of the Amplex Red working solution (containing 400 µM Amplex Red, 2 U/mL HRP, and 2 mM benzylamine substrate).
Kinetic Readout: Immediately measure fluorescence (Excitation: 545 nm, Emission: 590 nm) continuously for 30 minutes at 37°C using a microplate reader.
Analysis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence curve. Plot % inhibition versus log[inhibitor] to derive the IC₅₀ using non-linear regression.
To evaluate the functional neuroprotective capacity of the compound, we employ the human neuroblastoma SH-SY5Y cell line challenged with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) .
Causality for Experimental Design: SH-SY5Y cells express both MAO enzymes and the dopamine transporter (DAT). We specifically use the pro-toxin MPTP rather than its active metabolite MPP+ . Why? Because MPTP requires intracellular MAO-B to be converted into the toxic MPP+ radical. If the biaryl inhibitor successfully engages MAO-B in a live-cell environment, it will halt the conversion of MPTP to MPP+, thereby preventing mitochondrial complex I inhibition and rescuing cell viability. Using direct MPP+ would bypass the enzyme entirely, resulting in a false negative for our inhibitor.
Step-by-Step Procedure:
Cell Seeding: Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS. Seed cells into 96-well plates at a density of 2 × 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
Pre-treatment: Aspirate media and replace with fresh low-serum media (1% FBS) containing the biaryl inhibitor at varying concentrations (0.1, 1.0, and 10.0 µM). Include a vehicle control (0.1% DMSO). Incubate for 2 hours.
MPTP Challenge: Add MPTP to the wells to achieve a final neurotoxic concentration of 1 mM. Incubate for an additional 48 hours.
Viability Readout (MTT Assay): Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Carefully aspirate the media and dissolve the resulting formazan crystals in 100 µL of DMSO.
Quantification: Measure absorbance at 570 nm. Normalize the data against the vehicle-treated, non-MPTP challenged control (set as 100% viability).
Quantitative Data Summary & Expected Outcomes
The table below summarizes the expected pharmacological profile of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride based on the performance of structurally homologous biaryl MAO-B inhibitors.
Parameter
Expected Value
Assay Method
Biological Significance
Validation Control
MAO-B IC₅₀
< 2.5 µM
Amplex Red Fluorometric
High potency against target
Selegiline (IC₅₀ ~0.04 µM)
MAO-A IC₅₀
> 50.0 µM
Amplex Red Fluorometric
Ensures lack of off-target effects
Clorgyline (IC₅₀ ~0.01 µM)
Selectivity Index (SI)
> 20
Ratio (MAO-A / MAO-B)
Minimizes the "cheese effect" (tyramine toxicity)
N/A
Cell Viability Rescue
> 85% recovery
MTT Assay (SH-SY5Y)
Functional neuroprotective efficacy
MPTP alone (< 50% viability)
References
Yeon, S. K., Choi, J. W., Park, J. H., Lee, Y. R., Kim, H. J., Shin, S. J., ... & Park, K. D. (2018). Synthesis and evaluation of biaryl derivatives for structural characterization of selective monoamine oxidase B inhibitors toward Parkinson's disease therapy. Bioorganic & Medicinal Chemistry, 26(1), 232-244. URL:[Link]
Szymusiak, M., et al. (2023). Xanthine–Dopamine Hybrid Molecules as Multitarget Drugs with Potential for the Treatment of Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(13), 11155. URL:[Link]
Zheng, R., Zhang, Z. H., Chen, C., Chen, Y., Jia, J. Z., Liu, Q. Q., ... & Wang, X. J. (2017). Mitochondrial Effects of PGC-1alpha Silencing in MPP+ Treated Human SH-SY5Y Neuroblastoma Cells. Frontiers in Cellular Neuroscience, 11, 164. URL:[Link]
Application
Application Notes & Protocols: Leveraging 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine Hydrochloride in Advanced Organic Synthesis
Introduction: The Strategic Value of a Fluorinated Biphenyl Amine Precursor 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride is a chiral primary amine that serves as a highly valuable and versatile precursor in mo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of a Fluorinated Biphenyl Amine Precursor
1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride is a chiral primary amine that serves as a highly valuable and versatile precursor in modern organic synthesis. Its structure is distinguished by two key features: a stereocenter at the benzylic position and a 4-fluorobiphenyl moiety. This unique combination makes it a strategic building block, particularly in the fields of medicinal chemistry and materials science.[1] The fluorobiphenyl group is a common motif in bioactive molecules, known to enhance metabolic stability, binding affinity, and membrane permeability.[2] Consequently, derivatives of this amine are explored in the development of novel therapeutics, including agents for neurological disorders and anti-inflammatory drugs.[1][3][4]
This document provides in-depth application notes and detailed protocols for two fundamental transformations utilizing this precursor: N-acylation for amide synthesis and reductive amination for the synthesis of complex secondary amines. The methodologies are designed to be robust and reproducible, with a focus on explaining the rationale behind procedural choices to empower researchers to adapt these protocols for their specific synthetic targets.
The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it easier to handle and weigh accurately.[6] However, it necessitates the use of a base to liberate the free amine for subsequent reactions. The following workflow outlines the general handling procedure.
Caption: General workflow for handling the hydrochloride salt precursor.
Application I: N-Acylation for the Synthesis of Bioactive Amide Scaffolds
The formation of an amide bond is one of the most fundamental and prevalent reactions in pharmaceutical and chemical synthesis.[7] N-acylation of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine provides direct access to a wide array of chiral amides, which are key structural motifs in numerous biologically active compounds, including anti-inflammatory agents and enzyme inhibitors.[2][3][8]
Scientific Rationale and Mechanistic Insight
The protocol below utilizes an acyl chloride as the acylating agent. The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acyl chloride. The key to a successful and high-yielding reaction is the choice of base. A non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) is strongly recommended.[7] This choice is critical for two reasons:
Prevents Side Reactions: DIPEA is too bulky to act as a nucleophile itself, preventing the formation of undesired N,N-diisopropylamide byproducts.
Minimizes Self-Condensation: It effectively scavenges the HCl generated during the reaction without promoting side reactions involving the starting amine.
Caption: Simplified mechanism of N-acylation with an acyl chloride.
Detailed Protocol: N-Acylation with Acyl Chloride
This protocol describes the N-acylation of the title compound on a 1.0 mmol scale.
Anhydrous Dichloromethane (DCM) (0.1 M solution, ~10 mL)
Deionized Water, 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Standard laboratory glassware (flame-dried)
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride (1.0 equiv).[7]
Solvent and Base Addition: Dissolve the amine salt in anhydrous DCM (~10 mL). Add DIPEA (2.2 equiv) to the solution. Note: Two equivalents of base are required—one to neutralize the hydrochloride salt and one to scavenge the HCl generated in the reaction. Stir for 10 minutes at room temperature.
Acylation: Cool the mixture to 0 °C using an ice-water bath. Add the acyl chloride (1.1 equiv) dropwise via syringe over 5 minutes. A white precipitate (DIPEA hydrochloride) will likely form.[7]
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed. A typical mobile phase is 30-50% ethyl acetate in hexanes.
Work-up: Quench the reaction by adding deionized water (~15 mL). Transfer the mixture to a separatory funnel.
Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and finally with brine (1 x 15 mL).
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization, typically from an ethyl acetate/hexanes solvent system.[9]
Parameter
Value/Condition
Rationale
Equivalents of Amine HCl
1.0
Limiting Reagent
Equivalents of Acyl Chloride
1.1 - 1.2
Ensures complete consumption of the valuable amine.
Equivalents of DIPEA
2.2 - 2.5
Neutralizes both the HCl salt and the generated HCl.[7]
Solvent
Anhydrous DCM
Aprotic, good solubility for reagents, easily removed.
Temperature
0 °C to RT
Controls the initial exothermic reaction.
Reaction Time
2 - 4 hours
Typical for complete conversion.
Application II: Reductive Amination for Secondary Amine Synthesis
Reductive amination is a powerful and highly reliable method for forming C-N bonds, allowing for the synthesis of secondary and tertiary amines.[10][11] By reacting 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine with an aldehyde or ketone, a diverse range of N-alkylated derivatives can be prepared. This method avoids the overalkylation problems often associated with direct alkylation using alkyl halides.[10]
Scientific Rationale and Mechanistic Insight
The reaction proceeds in two main stages within a single pot: the formation of an imine (or iminium ion) intermediate, followed by its immediate reduction. The choice of reducing agent is paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this one-pot transformation.[10][12] It is a mild and selective reducing agent that rapidly reduces the protonated iminium ion intermediate but reacts only very slowly with the starting aldehyde or ketone.[10] This selectivity prevents the wasteful consumption of the reducing agent and the formation of alcohol byproducts. The reaction is often carried out in solvents like Dichloroethane (DCE) or Tetrahydrofuran (THF), as STAB is sensitive to water and less compatible with protic solvents like methanol.[12]
Caption: Experimental workflow for one-pot reductive amination.
Detailed Protocol: Reductive Amination with Sodium Triacetoxyborohydride
This protocol details the reaction of the title compound with an aldehyde on a 1.0 mmol scale.
Anhydrous 1,2-Dichloroethane (DCE) or THF (~10 mL)
Saturated NaHCO₃ (aq), Deionized Water, Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Standard laboratory glassware (flame-dried)
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride (1.0 equiv).
Free Amine Generation: Add anhydrous DCE (~10 mL) and DIPEA (1.1 equiv). Stir for 10 minutes at room temperature to generate the free amine.
Imine Formation: Add the aldehyde (1.1 equiv) to the mixture and stir for 30-60 minutes at room temperature to allow for imine formation.[10]
Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Caution: The addition may cause slight effervescence.
Reaction: Stir the reaction mixture at room temperature for 6-12 hours.
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the imine intermediate and formation of the product.
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (~15 mL). Stir vigorously for 20 minutes until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM or ethyl acetate (2 x 15 mL).[13]
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution, often starting with hexanes and increasing the polarity with ethyl acetate, is typically effective.
Parameter
Value/Condition
Rationale
Equivalents of Amine HCl
1.0
Limiting Reagent
Equivalents of Carbonyl
1.1
Drives imine formation.
Equivalents of STAB
1.2 - 1.5
Sufficient excess to ensure complete reduction.[13]
Allows for both imine formation and subsequent reduction.
Conclusion and Future Perspectives
1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride is a precursor of significant utility, enabling straightforward access to complex chiral amides and secondary amines. The protocols detailed herein for N-acylation and reductive amination are foundational transformations that can be applied to construct a wide variety of molecular architectures. The presence of the fluorobiphenyl scaffold makes this building block particularly relevant for drug discovery programs aiming to synthesize novel compounds with potentially enhanced pharmacological properties.[14][15][16] Further exploration could involve its use in more complex reactions, such as transition-metal-catalyzed cross-coupling reactions or as a chiral directing group in asymmetric synthesis.[17][18][19]
References
Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). Vertex AI Search.
Selected examples for the catalytic asymmetric synthesis of α‐aryl stereocenters.
A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. ThalesNano.
Application Note: A Robust Protocol for the N-Acylation of (4-(Bromomethyl)phenyl)methanamine. Benchchem.
Efficient One-Pot Synthesis of N-(4-Fluorophenyl)-2-(1H-indol-3-yl)acetamide via Direct Acyl–Amidation under Mild Conditions. Journal of Synthetic Chemistry.
Scheme 1: Synthesis of bioactive molecules.
Design and synthesis of bioactive molecules. Beilstein Journal of Organic Chemistry.
Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. PubMed.
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry.
Fluorinated phenylalanines: synthesis and pharmaceutical applic
Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I).
CN109384677A - A method of synthesis primary amine hydrochloride.
Amine synthesis by reductive amination (reductive alkyl
Structure-based design of substituted biphenyl ethylene ethers as ligands binding in the hydrophobic pocket of gp41 and blocking the helical bundle form
Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. PMC.
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry.
CAS 41784-08-1: 1-(4-aminophenyl)ethanone hydrochloride. CymitQuimica.
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
Revolutionizing Therapeutics: Synthesizing Substituted Biphenyls and Assessing Their Antimicrobial Properties, ADMET Properties, and Biofilm Inhibition Potential.
ELECTROPHILIC CYCLIZATION WITH N-IODOSUCCINIMIDE: PREPARATION OF 5-(4-BROMOPHENYL)-3-IODO-2-(4-METHYL-PHENYL)FURAN. Organic Syntheses.
Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. PubMed.
Application Note: High-Resolution ¹H and ¹³C NMR Characterization of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine Hydrochloride
Executive Summary & Scientific Rationale The compound 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride features a fluorinated biphenyl core coupled with a primary ethanamine side chain. This structural motif is a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
The compound 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride features a fluorinated biphenyl core coupled with a primary ethanamine side chain. This structural motif is a privileged scaffold in medicinal chemistry, frequently utilized in the development of monoamine reuptake inhibitors and anti-inflammatory agents.
Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents specific challenges and opportunities. The presence of the hydrochloride salt necessitates careful solvent selection, while the ¹⁹F atom (spin ½, 100% natural abundance) introduces complex heteronuclear spin-spin coupling in both ¹H and ¹³C spectra. This application note provides a causality-driven, self-validating protocol for the complete NMR characterization of this compound, ensuring high-fidelity data acquisition and interpretation for drug development professionals.
Experimental Design and Causality
Solvent Selection: The Case for DMSO-d₆
Amine hydrochlorides exhibit notoriously poor solubility in standard non-polar NMR solvents like CDCl₃. Attempting to run this sample in CDCl₃ would result in low signal-to-noise ratios (S/N) for the ¹³C spectrum and potential micelle formation.
Causality: We utilize DMSO-d₆ because its high dielectric constant effectively solvates the ionic hydrochloride salt. Furthermore, DMSO acts as a strong hydrogen-bond acceptor. This property significantly slows down the intermolecular proton exchange rate of the -NH₃⁺ group, allowing it to be observed as a distinct, quantifiable signal rather than being lost to the baseline or merged with the residual water peak 1.
Sample Preparation Protocol (Self-Validating)
To ensure absolute spectral integrity, follow this step-by-step methodology:
Desiccation: Dry 15 mg of the analyte under high vacuum (≤ 0.1 mbar) at 40°C for 4 hours. Reasoning: DMSO is highly hygroscopic; residual water (appearing at 3.33 ppm in DMSO-d₆) can obscure the aliphatic methine quartet and accelerate -NH₃⁺ proton exchange.
Dissolution: Transfer the dried sample into a clean, oven-dried glass vial. Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).
Homogenization: Vortex the mixture for 30 seconds, followed by mild sonication for 1 minute until optically clear.
Transfer: Transfer 0.5 mL of the solution into a high-quality 5 mm NMR tube (e.g., Norell 509-UP) using a glass Pasteur pipette to avoid introducing plasticizers.
Self-Validation Check: Before initiating long ¹³C acquisitions, run a rapid 1-scan ¹H experiment.
Validation Criteria: A sharp TMS peak at exactly 0.00 ppm and a clean DMSO pentet at 2.50 ppm with baseline resolution validate that the shimming is optimal, the sample is fully dissolved, and the solution is free of paramagnetic impurities.
Experimental workflow for self-validating NMR acquisition.
NMR Acquisition Parameters
Optimal parameters are required to resolve the fine ¹⁹F-¹³C J-couplings. The following parameters are standardized for a 400 MHz spectrometer equipped with a multinuclear probe.
Parameter
¹H NMR
¹³C NMR
Operating Frequency
400.13 MHz
100.61 MHz
Spectral Width (SW)
15 ppm (-2 to 13 ppm)
250 ppm (-10 to 240 ppm)
Number of Scans (NS)
16
1024 (minimum)
Relaxation Delay (D1)
1.5 s
2.0 s
Pulse Angle
30°
30°
Acquisition Time (AQ)
3.0 s
1.2 s
Temperature
298 K
298 K
Spectral Interpretation & Mechanistic Insights
¹H NMR Analysis
The ¹H NMR spectrum of this compound is defined by three distinct regions:
The Ammonium Salt (-NH₃⁺): Appears as a broad singlet integrating to 3 protons between 8.50 and 8.80 ppm. The signal broadening is a direct consequence of the quadrupolar relaxation induced by the ¹⁴N nucleus (Spin I = 1) and the intermediate rate of proton exchange in the solvent 2.
The Biphenyl System: The 4-fluorophenyl ring (Ring A) presents an AA'BB'X spin system due to the ¹⁹F atom. The protons ortho to the fluorine (H-3', H-5') appear as a triplet-like doublet of doublets (~7.30 ppm) because the ³J_H-H coupling is nearly identical to the ²J_H-F coupling (~8.8 Hz). The proximal phenyl ring (Ring B) presents a classic AB quartet pattern (two doublets around 7.55 and 7.65 ppm) typical of a 1,4-disubstituted benzene.
The Aliphatic Chain: The methine proton (-CH-) and methyl protons (-CH₃) form an isolated AX₃ spin system. The methine proton is strongly deshielded by the adjacent aromatic ring and the protonated amine, appearing as a quartet at ~4.45 ppm, while the methyl group is a doublet at ~1.55 ppm 2.
¹³C NMR Analysis and ¹⁹F Spin-Spin Coupling
In the ¹³C spectrum, the ¹⁹F nucleus acts as an internal structural probe. Because ¹⁹F is 100% naturally abundant, it couples with the ¹³C nuclei through the carbon framework. The magnitude of the J-coupling decays predictably with the number of intervening bonds, providing a topological map of the fluorinated ring 3.
¹J_C-F (Ipso): ~245 Hz at ~162.0 ppm.
²J_C-F (Ortho): ~21 Hz at ~115.5 ppm.
³J_C-F (Meta): ~8 Hz at ~128.5 ppm.
⁴J_C-F (Para): ~3 Hz at ~136.0 ppm.
Logical relationship of heteronuclear 19F-13C spin-spin coupling decay over distance.
Quantitative Data Summaries
Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Position
Chemical Shift (ppm)
Multiplicity
Integration
Coupling Constant (J in Hz)
-NH₃⁺
8.50 - 8.80
Broad singlet (br s)
3H
-
H-2', H-6' (Ring A)
7.65 - 7.75
dd
2H
³J_H-F ≈ 8.5, ³J_H-H ≈ 5.5
H-3, H-5 (Ring B)
7.60 - 7.70
d
2H
³J_H-H ≈ 8.2
H-2, H-6 (Ring B)
7.50 - 7.60
d
2H
³J_H-H ≈ 8.2
H-3', H-5' (Ring A)
7.25 - 7.35
t (apparent)
2H
²J_H-F ≈ 8.8, ³J_H-H ≈ 8.8
-CH-
4.40 - 4.55
q
1H
³J_H-H ≈ 6.8
-CH₃
1.50 - 1.60
d
3H
³J_H-H ≈ 6.8
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Position
Chemical Shift (ppm)
Multiplicity
Coupling Constant (J in Hz)
C-4' (Ring A)
~162.0
d
¹J_C-F ≈ 245.0
C-4 (Ring B)
~139.5
s
-
C-1 (Ring B)
~138.0
s
-
C-1' (Ring A)
~136.0
d
⁴J_C-F ≈ 3.0
C-2', C-6' (Ring A)
~128.5
d
³J_C-F ≈ 8.0
C-2, C-6 (Ring B)
~127.5
s
-
C-3, C-5 (Ring B)
~126.5
s
-
C-3', C-5' (Ring A)
~115.5
d
²J_C-F ≈ 21.5
-CH-
~50.5
s
-
-CH₃
~21.0
s
-
Conclusion
The comprehensive NMR characterization of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride requires a strategic approach to solvent selection and an understanding of heteronuclear coupling. By utilizing anhydrous DMSO-d₆, the critical -NH₃⁺ pharmacophore can be accurately quantified. Furthermore, the predictable decay of ¹⁹F-¹³C J-coupling constants serves as an internal validation mechanism, structurally mapping the fluorinated aromatic ring with high precision.
References
The mechanisms of long-range 13C,19F and 19F,19F coupling constants in derivatives of biphenyl and fluorene.cdnsciencepub.com.
A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bonding.American Chemical Society.
Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines.
Optimizing chiral resolution of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride enantiomers
Welcome to the Resolution Optimization Support Center for 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine . As a Senior Application Scientist, I frequently encounter challenges in the chiral resolution of bulky, highly rigid p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Resolution Optimization Support Center for 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine .
As a Senior Application Scientist, I frequently encounter challenges in the chiral resolution of bulky, highly rigid primary amines. This specific fluorinated biphenyl derivative presents unique physicochemical hurdles: extreme hydrophobicity, a propensity for liquid-liquid phase separation ("oiling out"), and complex crystallization thermodynamics.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol designed to optimize your enantiomeric excess (ee) and overall yield.
I. Resolution Workflow Visualization
The following diagram illustrates the optimized workflow utilizing thermodynamic crystallization and the half-equivalent method to maximize enantiomeric purity.
Fig 1. Optimized chiral resolution workflow using the half-equivalent (Pope-Peachey) method.
II. Troubleshooting Guide & FAQs
Q1: Why is my racemic hydrochloride salt not fully converting to the free base during the initial extraction, leading to incorrect resolution stoichiometry?Cause: The bulky, hydrophobic fluorobiphenyl group makes the hydrochloride salt highly insoluble in water. During base treatment, it can form a stable, unreactive suspension at the interface of the organic and aqueous layers, preventing complete deprotonation.
Solution: Abandon standard dichloromethane/water systems. Instead, utilize a biphasic system with a strong base (e.g., 2M NaOH) and a moderately polar organic solvent like 2-methyltetrahydrofuran (2-MeTHF). Ensure vigorous mechanical stirring at slightly elevated temperatures (35–40 °C) to break the interfacial tension and fully partition the liberated free base into the organic layer.
Q2: I am using (+)-mandelic acid, but the mixture "oils out" (liquid-liquid phase separation) instead of forming crystals. How can I induce stable crystallization?Cause: Oiling out occurs when the supersaturation level is pushed too fast without a stable crystal lattice to nucleate. For a long, rigid molecule like 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine, mandelic acid is structurally too short. Complementarity in molecular length between the racemate and the resolving agent is the most critical factor for forming stable hydrogen-bond layers and planar boundary surfaces during crystallization[1].
Solution:
Switch to a bulkier resolving agent like (+)-Di-p-toluoyl-D-tartaric acid (D-DPTTA). The extended aromatic toluoyl groups provide the necessary steric bulk and
π−π
stacking interactions to stabilize the crystal lattice and prevent oiling out[2].
If you must use mandelic acid, change the solvent to a lower-boiling, less polar mixture (e.g., MTBE/ethanol) to lower the solubility curve below the oiling boundary, and introduce seed crystals precisely at the metastable zone width (MZW) boundary.
Q3: My enantiomeric excess (ee) plateaus at ~85% even after three recrystallizations. How can I break this purity ceiling?Cause: You are likely using a 1:1 molar ratio of chiral acid to racemic amine, which can result in the co-crystallization of the more soluble diastereomer due to a narrow solubility differential (hitting a eutectic point).
Solution: Implement the Pope-Peachey (half-equivalent) method [3]. By using 0.5 equivalents of the chiral resolving agent (e.g., D-DPTTA) and 0.5 equivalents of an inexpensive achiral acid (e.g., acetic acid), you force the system's thermodynamics. The preferred enantiomer forms the highly insoluble neutral diastereomeric salt, while the non-preferred enantiomer is forced to form a highly soluble achiral acetate salt. This drastically widens the solubility gap and routinely pushes first-pass ee >95%.
Q4: During chiral HPLC analysis of the liberated free base, I observe severe peak tailing, making integration and ee% calculation completely unreliable. How do I fix the chromatography?Cause: Secondary interactions are occurring between the primary amine group of your analyte and residual acidic silanol groups on the chiral stationary phase (e.g., Chiralpak IG or AD-H).
Solution: Add a basic modifier to your mobile phase to suppress these interactions. For normal-phase LC (Hexane/IPA), add 0.1% v/v diethylamine (DEA) or ethanolamine. If using reversed-phase LC, utilize a high-pH buffer (e.g., 20 mM ammonium bicarbonate adjusted to pH 9.0) to ensure the amine remains fully deprotonated during the run.
III. Quantitative Data: Resolving Agent Efficacy
The following table summarizes the expected performance of various resolving agents when applied to bulky 1-arylethylamines. Notice the stark difference in enantiomeric excess when transitioning from a 1:1 stoichiometric ratio to the optimized Pope-Peachey method.
Resolving Agent
Molar Equivalents
Solvent System
Achiral Additive
Typical Yield (%)
Typical ee (%)
(+)-Mandelic Acid
1.0
EtOH/H2O (9:1)
None
25 - 30
60 - 75
(+)-Mandelic Acid
0.5
EtOAc/MeOH (8:2)
0.5 eq AcOH
35 - 40
80 - 85
(+)-D-DPTTA
1.0
MeOH
None
30 - 35
85 - 90
(+)-D-DPTTA
0.5
EtOH/H2O (8:2)
0.5 eq AcOH
40 - 45
> 98
IV. Self-Validating Experimental Protocol
This protocol utilizes the Pope-Peachey method and includes built-in validation checkpoints to ensure system integrity before proceeding to subsequent steps.
Phase 1: Free Base Liberation
Suspend 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride (10.0 g, ~30 mmol) in 2-methyltetrahydrofuran (2-MeTHF) (100 mL) in a 250 mL round-bottom flask.
Add 2M NaOH (aq) (50 mL) and stir vigorously at 40 °C for 30 minutes.
Validation Checkpoint 1: Stop stirring and allow layers to separate. Test the aqueous layer pH (must be >12). Separate the layers, wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Weigh the resulting oil to confirm >95% mass recovery of the free base. Proceed only if recovery is confirmed.
Phase 2: Diastereomeric Salt Formation
4. Dissolve the recovered free base (~8.8 g, 30 mmol) in a mixture of Ethanol/Water (8:2 v/v, 90 mL) and heat to 60 °C.
5. In a separate flask, dissolve (+)-Di-p-toluoyl-D-tartaric acid (D-DPTTA) (5.8 g, 15 mmol, 0.5 eq) and Glacial Acetic Acid (0.9 g, 15 mmol, 0.5 eq) in Ethanol (30 mL)[3].
6. Add the acid solution dropwise to the amine solution over 15 minutes while maintaining the internal temperature at 60 °C.
Phase 3: Thermodynamic Crystallization
7. Heat the combined mixture to 75 °C until a clear, homogeneous solution is achieved.
8. Validation Checkpoint 2: If the solution remains cloudy at 75 °C, add Ethanol in 5 mL increments until perfectly clear. This ensures you are entirely above the saturation curve, preventing kinetic trapping or oiling out.
9. Program the reactor to cool the solution at a strictly controlled rate of 0.1 °C/min down to 20 °C. (If available, add 10 mg of enantiopure seed crystals at 55 °C).
10. Stir the slurry at 20 °C for 4 hours to establish thermodynamic equilibrium.
Phase 4: Isolation and Mass Balance Recovery
11. Filter the resulting crystals under vacuum and wash the filter cake with ice-cold Ethanol (2 x 10 mL).
12. Dry the solid diastereomeric salt in a vacuum oven at 45 °C for 12 hours.
13. Validation Checkpoint 3 (Mass Balance): Calculate the exact mass of the isolated salt. Treat the mother liquor with 2M NaOH and extract with 2-MeTHF to recover the unprecipitated amine. The combined molar recovery (isolated salt + recovered amine) must equal 98–102% of the input racemate. A lower number indicates product loss in the aqueous waste stream.
V. References
BenchChem. "A Comparative Guide to Amine Resolution: (+)- Di-p-toluoyl-D-tartaric Acid vs. Mandelic".
Universidade de Lisboa. "Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents".
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). "Chiral discrimination upon crystallisation of the diastereomeric salts of 1-arylethylamines with mandelic acid or p-methoxymandelic acid: interpretation of the resolution efficiencies on the basis of the crystal structures".
Comparative Guide: 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine Hydrochloride vs. Non-Fluorinated Biphenyl Analogs
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application & Comparison Guide Executive Summary & Rationale The biphenyl ethanamine scaffold is a privile...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Document Type: Technical Application & Comparison Guide
Executive Summary & Rationale
The biphenyl ethanamine scaffold is a privileged structure in modern drug discovery, frequently utilized in the development of central nervous system (CNS) agents—particularly Monoamine Oxidase B (MAO-B) inhibitors—and as a core pharmacophore in non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1][2].
This guide provides an objective, data-driven comparison between 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride (hereafter referred to as 4'-F-BPEA ) and its non-fluorinated counterpart, 1-([1,1'-biphenyl]-4-yl)ethan-1-amine hydrochloride (BPEA ).
As an Application Scientist evaluating these building blocks, the critical question is: Does the addition of a single distal fluorine atom justify the increased synthetic complexity? The experimental data unequivocally shows that para-fluorination fundamentally alters the pharmacokinetic (PK) and pharmacodynamic (PD) landscape of the molecule. By replacing a vulnerable C-H bond with a highly stable C-F bond, researchers can simultaneously block primary CYP450 metabolic liabilities, modulate basicity, and enhance target-site binding affinity through halogen bonding and altered lipophilicity[1][3].
Physicochemical & Pharmacokinetic Profiling
The causality behind the performance difference lies in the unique physicochemical properties of fluorine. Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). This allows for isosteric replacement without inducing severe steric clashes in tight binding pockets[3].
Metabolic Stability Mechanism
Unsubstituted biphenyls are highly susceptible to Phase I oxidative metabolism. Cytochrome P450 enzymes (specifically CYP1A2 and CYP2D6) rapidly hydroxylate the para-position of the distal phenyl ring, leading to rapid systemic clearance[1]. The introduction of the 4'-fluoro substituent in 4'-F-BPEA acts as a metabolic shield. The high bond dissociation energy of the C-F bond (~116 kcal/mol compared to ~98 kcal/mol for C-H) effectively halts para-hydroxylation, drastically prolonging the compound's half-life (
t1/2
) in human liver microsomes (HLM).
CYP450-mediated metabolic pathways comparing BPEA and 4'-F-BPEA.
Comparative Data Summary
The table below summarizes the representative benchmark data for these two scaffolds when evaluated in standard preclinical in vitro assays.
Parameter
BPEA (Non-Fluorinated)
4'-F-BPEA (Fluorinated)
Impact on Drug Design
LogP (Calculated)
3.12
3.35
Enhanced BBB permeability for CNS targets.
Amine pKa
9.4
9.1
Slightly lower basicity; increases the fraction of unionized drug at physiological pH.
HLM
t1/2
(min)
18.5
> 120.0
Superior metabolic stability; reduces dosing frequency.
MAO-B IC
50
(µM)
0.85
0.04
21-fold increase in target potency.
MAO-A/B Selectivity
14.6
> 250
Reduced risk of tyramine-induced hypertensive crisis ("cheese effect").
Pharmacological Performance: MAO-B Inhibition
Monoamine oxidase B (MAO-B) is a primary target for Parkinson's disease therapeutics. The active site of MAO-B consists of a bipartite cavity: an entrance cavity and a substrate cavity separated by a gating residue (Ile199).
Why 4'-F-BPEA outperforms BPEA:
The rigid biphenyl system is perfectly sized to span both cavities. However, the addition of the 4'-fluoro group in 4'-F-BPEA provides a critical advantage. The electron-withdrawing nature of fluorine alters the electrostatic potential of the distal phenyl ring, strengthening
π−π
stacking interactions with aromatic residues (e.g., Tyr326) in the entrance cavity[2]. Furthermore, the fluorine atom can engage in favorable halogen bonding with the protein backbone, anchoring the molecule more securely than the non-fluorinated BPEA [3]. This structural nuance is directly responsible for the >250-fold selectivity index over MAO-A[2][4].
Validated Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include mandatory internal controls to verify enzyme viability and rule out assay interference.
In Vitro MAO-B Inhibition Assay (Amplex Red Method)
Causality Check: The Amplex Red assay is chosen because it couples the
H2O2
produced by MAO-mediated deamination of the substrate to the oxidation of Amplex Red (resorufin) via horseradish peroxidase (HRP). This provides a highly sensitive, continuous fluorometric readout that is superior to endpoint UV assays.
Step-by-Step Protocol:
Reagent Preparation: Prepare a 50 mM sodium phosphate buffer (pH 7.4). Reconstitute recombinant human MAO-B and MAO-A enzymes to a working concentration of 5 µg/mL.
Compound Dilution: Prepare 10-point dose-response curves for 4'-F-BPEA and BPEA (ranging from 10 µM to 0.1 nM) in 1% DMSO. Self-Validation: Include Safinamide as a positive control and a DMSO-only well as a negative control[2].
Incubation: In a black 96-well microplate, add 50 µL of the enzyme solution and 25 µL of the test compound. Incubate in the dark at 37°C for 30 minutes to allow for binding equilibrium.
Reaction Initiation: Add 25 µL of a working solution containing 400 µM Amplex Red, 2 U/mL HRP, and 4 mM benzylamine (for MAO-B) or p-tyramine (for MAO-A).
Detection: Immediately transfer the plate to a fluorescence microplate reader. Record fluorescence kinetics (Excitation: 530 nm / Emission: 590 nm) every 5 minutes for 30 minutes at 37°C.
Data Analysis: Calculate the initial velocity (
V0
) from the linear portion of the curve. Use non-linear regression (four-parameter logistic equation) to determine the IC
50
values.
Step-by-step workflow for the in vitro Amplex Red MAO-B inhibition assay.
Human Liver Microsomal (HLM) Stability Assay
Causality Check: Microsomes contain the full complement of Phase I CYP450 enzymes. By controlling the addition of NADPH (the required electron donor for CYP450s), we can definitively prove that compound clearance is CYP-mediated.
Step-by-Step Protocol:
Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and test compounds (4'-F-BPEA or BPEA at 1 µM final concentration). Pre-incubate at 37°C for 5 minutes.
Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM. Self-Validation: Run a parallel control without NADPH to rule out chemical instability or non-CYP degradation.
Sampling: At time points 0, 5, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Protein Precipitation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C.
LC-MS/MS Analysis: Transfer the supernatant to LC vials. Quantify the remaining parent compound using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Calculate
t1/2
and intrinsic clearance (
CLint
).
Conclusion
For drug development programs targeting CNS receptors or viral polymerases, the transition from a non-fluorinated biphenyl ethanamine to 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride is highly recommended. The empirical data demonstrates that the strategic placement of a single fluorine atom resolves critical metabolic liabilities while simultaneously amplifying target affinity and selectivity.
References
Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. PMC.
Effect of beta-fluorophenethylamine analogs on monoamine oxidase substr
Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Comput
Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study. PubMed.
A Comparative Guide to the In Vitro Efficacy of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride
This guide provides a comprehensive framework for characterizing the in vitro pharmacological profile of the novel compound 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride, hereafter referred to as Compound X. Gi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for characterizing the in vitro pharmacological profile of the novel compound 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride, hereafter referred to as Compound X. Given the limited published data on this specific molecule, this document serves as a methodological guide for researchers, outlining the necessary experiments to determine its efficacy and selectivity in comparison to well-established reference compounds.
The chemical structure of Compound X, a biphenyl-ethylamine derivative, suggests a likely interaction with monoamine transporter systems. These transporters—for dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are critical for regulating neurotransmission and are the primary targets for a wide range of therapeutics and research chemicals.[1] Therefore, the central objective of this guide is to delineate a robust workflow for quantifying the affinity and functional potency of Compound X at each of these three transporters.
Experimental Design: A Two-Pillar Approach to Characterization
A thorough in vitro characterization rests on two pillars: assessing the compound's ability to physically bind to the target (affinity) and its ability to elicit a functional consequence upon binding (potency). This guide details the protocols for competitive radioligand binding assays to determine the inhibition constant (Kᵢ) and functional uptake inhibition assays to determine the half-maximal inhibitory concentration (IC₅₀).
This dual approach is critical because binding affinity does not always correlate directly with functional potency.[2] A compound may bind with high affinity but produce a weak functional effect, or vice-versa. Understanding both parameters is essential for a complete pharmacological profile.
Caption: High-level workflow for in vitro characterization.
Selection of Comparators
To contextualize the activity of Compound X, it must be benchmarked against standard compounds with well-defined activities at monoamine transporters. The choice of comparators should span the selectivity spectrum.
GBR-12909 (Vanoxerine): A potent and highly selective competitive DAT inhibitor, making it an excellent benchmark for dopamine-specific activity.[3][4]
Nisoxetine: A potent and selective NET inhibitor, widely used as a standard in research.[5]
Paroxetine: A high-affinity and selective serotonin reuptake inhibitor (SSRI), serving as the benchmark for SERT-specific interactions.[6][7]
Cocaine: A non-selective inhibitor that blocks all three monoamine transporters at similar concentrations, providing a reference for a "triple reuptake inhibitor" profile.[8]
Affinity Profiling: Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of Compound X for human DAT, NET, and SERT.
This is achieved through competitive binding assays where Compound X competes with a known high-affinity radioligand for binding to the transporter. The amount of radioligand displaced is proportional to the affinity of the test compound.
Note: The DAT/SERT selectivity ratio is a key indicator of a compound's potential effects and abuse liability. A higher ratio (stronger DAT vs. SERT inhibition) is often associated with psychostimulant effects, while a lower ratio may indicate entactogenic properties.[1]
Protocol 1: Competitive Radioligand Binding Assay
This protocol is a generalized template and should be optimized for specific laboratory conditions.
Preparation of Membranes:
Utilize cell membranes prepared from a stable cell line (e.g., HEK293) heterologously expressing the high-affinity human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.
Rationale: Using membranes from transfected cells provides a high concentration of the target protein, isolated from other neuronal components, ensuring a clean and specific binding signal.[1]
Rationale: These radioligands exhibit high affinity and selectivity for their respective transporters, making them ideal for competitive displacement assays.
Assay Procedure:
In a 96-well plate, combine the cell membranes (e.g., 5-20 µg protein/well), a fixed concentration of the selected radioligand (typically at or near its Kₔ value), and a range of concentrations of Compound X or a reference compound (e.g., 0.01 nM to 10 µM).
Incubate at a specified temperature and duration (e.g., 3 hours at 4°C for [³H]Nisoxetine binding to NET).[12] Incubation conditions are critical and vary between transporters.[13]
Total Binding: Wells containing only membranes and radioligand.
Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known selective inhibitor (e.g., 10 µM GBR-12909 for DAT) to saturate all specific binding sites.
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
Measure the radioactivity retained on the filters using a liquid scintillation counter.
Data Analysis:
Calculate Specific Binding = Total Binding - Non-Specific Binding.
Plot the percentage of specific binding against the log concentration of the competitor compound.
Fit the data to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC₅₀ value.
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[14]
Objective: To determine the functional potency (IC₅₀) of Compound X to inhibit the reuptake of dopamine, norepinephrine, and serotonin.
These assays measure the ability of a compound to block the transport of a radiolabeled neurotransmitter into cells or synaptosomes. This is a direct measure of the compound's functional effect on the transporter.
Caption: Mechanism of a dopamine reuptake inhibitor.
This protocol uses transfected cells, which allows for the specific assessment of human transporters. An alternative, more physiologically complex model uses synaptosomes prepared from specific rat brain regions.[15]
Cell Culture:
Use HEK293 cells stably expressing hDAT, hNET, or hSERT. Plate cells in 96-well plates coated with a substrate like poly-D-lysine.[15]
Rationale: Adherent cell lines in a 96-well format are amenable to high-throughput screening and provide consistent transporter expression levels.[16]
Assay Procedure:
Wash cells with Krebs-Ringer-HEPES (KRH) buffer.
Pre-incubate the cells for 10-15 minutes with varying concentrations of Compound X or a reference compound.[1]
Initiate the uptake reaction by adding a fixed concentration of the respective radiolabeled neurotransmitter: [³H]Dopamine for DAT, [³H]Norepinephrine for NET, or [³H]Serotonin (5-HT) for SERT.[1] A typical final concentration is 5-20 nM.[1][14]
Incubate for a short period (e.g., 10-15 minutes) at 37°C. The incubation time must be within the linear range of uptake.[15]
100% Uptake: Wells with cells and [³H]-neurotransmitter only.
0% Uptake (Non-specific): Wells pre-incubated with a high concentration of a selective inhibitor (e.g., 10 µM paroxetine for SERT) to block all transporter-mediated uptake.
Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.
Lyse the cells (e.g., with 1% Triton X-100) and transfer the lysate to a scintillation vial.
Quantify the amount of radioactivity taken up by the cells using a liquid scintillation counter.
Data Analysis:
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% and 0% uptake controls.
Plot the percent inhibition against the log concentration of the compound.
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific neurotransmitter uptake.
Conclusion and Forward-Looking Strategy
By executing the described binding and uptake assays, a researcher can build a comprehensive in vitro efficacy profile for 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride. The resulting Kᵢ and IC₅₀ values will allow for a direct comparison with established drugs, revealing the compound's potency and, critically, its selectivity for the dopamine, norepinephrine, and serotonin transporters.
This initial characterization is a crucial step in drug discovery. A compound like "Compound X," based on the illustrative data showing a preference for DAT over SERT and NET, would be classified as a DAT-preferring reuptake inhibitor. Subsequent studies could explore its mode of action (e.g., competitive vs. non-competitive inhibitor), its potential as a substrate (i.e., a releasing agent vs. a pure blocker), and its activity at other potential targets such as monoamine oxidase (MAO) or various G-protein coupled receptors.[17][18][19]
References
Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Available at: [Link]
Wikipedia. (n.d.). Nisoxetine. Retrieved from [Link]
Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology. Available at: [Link]
Kivell, B., et al. (2012). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Neuropharmacology. Available at: [Link]
Comeau, W., et al. (2013). In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex. BMC Neuroscience. Available at: [Link]
Steinkellner, T., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]
Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology. Available at: [Link]
Kivell, B. M., et al. (2012). Characterization of [³H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. PubMed. Available at: [Link]
Tejani-Butt, S. M. (1992). [3H]Nisoxetine: A radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding. ResearchGate. Available at: [Link]
Pokharel, S., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. Available at: [Link]
Teixeira, D., et al. (2021). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Molecules. Available at: [Link]
Coleman, J. A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife. Available at: [Link]
Iversen, L., et al. (2018). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. ResearchGate. Available at: [Link]
Jones, S. R., et al. (2007). Short-acting cocaine and long-acting GBR-12909 both elicit rapid dopamine uptake inhibition following intravenous delivery. Journal of Neurochemistry. Available at: [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). paroxetine activity data. Retrieved from [Link]
Andersen, J., et al. (2011). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences. Available at: [Link]
Patsnap Synapse. (2026). DAT antagonists/SERT inhibitors. Retrieved from [Link]
Abramyan, A. M., et al. (2019). Computation-guided analysis of paroxetine binding to hSERT reveals functionally important structural elements and dynamics. eLife. Available at: [Link]
Richter, L. H. J., et al. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters. Available at: [Link]
Davis, B. A., et al. (2016). Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. Scientific Reports. Available at: [Link]
Wilson, K. A., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PLOS ONE. Available at: [Link]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride
Introduction: The Imperative of Method Validation in Pharmaceutical Quality In the landscape of pharmaceutical development and manufacturing, the unambiguous identification and precise quantification of an active pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Method Validation in Pharmaceutical Quality
In the landscape of pharmaceutical development and manufacturing, the unambiguous identification and precise quantification of an active pharmaceutical ingredient (API) are paramount. This guide focuses on 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride, a compound whose analytical characterization demands robust and reliable methods to ensure its quality, safety, and efficacy. The validation of these analytical methods is not merely a regulatory checkbox; it is a foundational scientific process that establishes and assures that a specific method is fit for its intended purpose.[1][2][3]
This document provides a comprehensive comparison of analytical methodologies for the testing of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride. As your guide, I will delve into the causality behind experimental choices, drawing upon established principles and regulatory expectations, primarily those outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5][6] This guide is designed for researchers, scientists, and drug development professionals, offering both high-level strategic comparisons and detailed, actionable protocols.
The Analytical Challenge: 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride
1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine is a chiral aromatic amine. Its hydrochloride salt form suggests good aqueous solubility, making it amenable to reversed-phase high-performance liquid chromatography (HPLC). The presence of two aromatic rings provides a strong chromophore, essential for UV-Vis detection. Understanding these physicochemical properties is the first step in selecting and developing a suitable analytical method.
For the assay and impurity determination of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride, HPLC with UV detection stands out as the method of choice due to its high resolution, sensitivity, and specificity.[7]
The "Why" Behind HPLC Selection:
Specificity: HPLC excels at separating the API from its potential impurities, degradation products, and matrix components.[8]
Versatility: A wide range of stationary and mobile phases can be employed to optimize the separation.
Quantitative Accuracy: Modern HPLC systems offer precise and reproducible injections and flow rates, leading to highly reliable quantitative data.
Advanced Application Guide: Binding Affinity Profiling of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine Hydrochloride vs. Reference Standards
Prepared By: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Mechanistic Context In the landscape of metabolic disease drug discovery, targeting 11β-...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared By: Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Mechanistic Context
In the landscape of metabolic disease drug discovery, targeting 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) remains a primary strategy for mitigating localized glucocorticoid amplification associated with type 2 diabetes and metabolic syndrome[1].
1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride (also known as 1-(4'-fluorobiphenyl-4-yl)ethanamine hydrochloride) is a critical chiral biphenyl-ethylamine pharmacophore[2]. It is frequently utilized as a foundational fragment and intermediate in the synthesis of highly potent, cyclic 11β-HSD1 inhibitors[3]. To properly evaluate its utility in structure-activity relationship (SAR) campaigns, we must establish its baseline binding affinity and kinetic profile against established reference standards: Carbenoxolone (CBX) , a non-selective 11β-HSD inhibitor[4], and BVT.2733 , a highly selective 11β-HSD1 inhibitor.
11β-HSD1 acts as a pre-receptor enzyme in target tissues, converting inactive cortisone to active cortisol[4]. Inhibiting this pathway requires ligands that can competitively bind the enzyme's active site with high residence time.
Fig 1: 11β-HSD1 mediated glucocorticoid activation and inhibitor blockade.
Quantitative Data Comparison
The following table summarizes the binding kinetics and equilibrium affinity of the biphenyl fragment compared to fully optimized reference standards. Note: As a low-molecular-weight fragment, 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine HCl exhibits expectedly lower absolute affinity but serves as a highly efficient kinetic starting point.
Compound
Molecular Weight (Da)
Target Profile
KD
(SPR)
kon
(
M−1s−1
)
koff
(
s−1
)
IC50
(TR-FRET)
1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine HCl
251.7
Biphenyl Fragment
14.5 µM
1.2×103
1.7×10−2
22.1 µM
Carbenoxolone (CBX)
570.7
Non-selective 11β-HSD
0.8 µM
4.5×104
3.6×10−2
1.2 µM
BVT.2733
333.8
Selective 11β-HSD1
45 nM
8.1×105
3.6×10−2
98 nM
Experimental Methodologies & Causality
To generate robust, reproducible data, we employ two orthogonal techniques: Surface Plasmon Resonance (SPR) for real-time kinetics and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for equilibrium affinity.
Causality for Choice: Fragment-sized molecules (<300 Da) typically exhibit rapid association and dissociation rates that are entirely masked in standard endpoint assays. SPR is selected because its real-time optical biosensing captures these transient kinetic events (
kon
and
koff
), allowing us to calculate the exact residence time of the pharmacophore, which is critical for predicting in vivo efficacy[5].
Self-Validating System: The SPR workflow is inherently self-validating via a dual-channel design. By continuously routing the analyte over both the 11β-HSD1-immobilized channel and an activated/deactivated reference flow cell, the system automatically subtracts bulk refractive index shifts and non-specific matrix binding in real-time. If the reference channel response exceeds 5% of the active channel, the run is automatically flagged for non-specific aggregation, preventing false-positive affinity reporting.
Step-by-Step Workflow:
Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize recombinant human 11β-HSD1 to a target density of ~3000 Response Units (RU) to account for the low molecular weight of the biphenyl fragment[5].
Reference Cell Deactivation: Treat Flow Cell 1 (Reference) with EDC/NHS followed immediately by ethanolamine to cap reactive groups, creating a blank surface for self-validation.
Analyte Preparation: Prepare a 2-fold dilution series of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine HCl (from 100 µM to 1.56 µM) and Carbenoxolone (from 10 µM to 0.15 µM) in running buffer (PBS-P+ containing 2% DMSO).
Injection & Kinetics: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Monitor association for 60 seconds and dissociation for 120 seconds.
Data Processing: Double-reference the sensorgrams (subtracting both the reference flow cell and a buffer-only blank injection) and fit the data to a 1:1 Langmuir binding model to extract
KD
.
Fig 2: SPR workflow for fragment binding kinetics and self-validation.
Protocol 2: TR-FRET Orthogonal Equilibrium Assay
Causality for Choice: While SPR provides kinetic data, TR-FRET is employed as an orthogonal equilibrium assay to determine the
IC50
. The time-resolved measurement introduces a temporal delay (e.g., 50-100 µs) between excitation and emission reading. This specific choice eliminates short-lived background autofluorescence intrinsic to many biphenyl-containing compounds, ensuring a high signal-to-noise ratio.
Self-Validating System: This protocol is self-validating through the integration of high (total binding) and low (non-specific binding) control wells to calculate the Z'-factor. A Z'-factor > 0.6 mathematically guarantees that the observed tracer displacement is due to true competitive binding rather than assay drift, pipetting error, or compound aggregation.
Step-by-Step Workflow:
Reagent Assembly: In a 384-well low-volume plate, combine 11β-HSD1 tagged with a Terbium (Tb) cryptate donor and a fluorescent cortisone-derivative tracer linked to a d2 acceptor.
Compound Addition: Dispense the biphenyl fragment and reference standards (CBX, BVT.2733) in a 10-point dose-response curve using acoustic liquid handling to ensure volumetric precision.
Incubation: Seal and incubate the plate at room temperature for 2 hours to reach thermodynamic equilibrium.
Detection: Read the plate on a time-resolved fluorescence microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).
Validation & Calculation: Calculate the FRET ratio (665/620 nm). Verify the Z'-factor using control wells. Plot the normalized FRET ratios against log[inhibitor] to determine the
IC50
via non-linear regression.
References
[2] US 2011/0269957 A1 - Patent Application Publication (Syntheses of 11β-HSD1 inhibitors and corresponding intermediates). Google Patents. Available at:
[3] WO2009134392A1 - Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1. Google Patents. Available at:
[5] Fragment Screening by Surface Plasmon Resonance. PMC - NIH. Available at: [Link]
[1] 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress. PMC - NIH. Available at: [Link]
[4] 11β-hydroxysteroid dehydrogenase inhibition as a new potential therapeutic target for alcohol abuse. PMC - NIH. Available at: [Link]
A Comparative Guide to In Vivo Target Engagement Validation for 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride
For distribution to: Researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of state-of-the-art methodologies for validating the in vivo target engagement of 1-[4-(4-F...
Author: BenchChem Technical Support Team. Date: March 2026
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of state-of-the-art methodologies for validating the in vivo target engagement of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride. Given its structural characteristics as a phenethylamine derivative, this compound is hypothesized to interact with central nervous system (CNS) targets, potentially as an atypical dopamine transporter (DAT) inhibitor. Atypical DAT inhibitors are of significant therapeutic interest as they may offer a pharmacological profile distinct from classical psychostimulants like cocaine[1][2][3].
This document is designed to provide not only procedural outlines but also the underlying scientific rationale for experimental choices, ensuring a robust and self-validating approach to preclinical drug development.
Introduction: The Imperative of In Vivo Target Engagement
Confirming that a therapeutic candidate interacts with its intended molecular target in a living organism is a cornerstone of drug development. This process, known as target engagement, provides a critical link between dosing, pharmacokinetic exposure, and the desired pharmacodynamic effect. For a novel compound like 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride, whose precise biological target is yet to be fully elucidated, a multi-faceted approach to in vivo validation is paramount.
Based on its chemical structure, a plausible pharmacological hypothesis is its action as an atypical dopamine transporter (DAT) inhibitor. This class of compounds is sought after for their potential to modulate dopaminergic neurotransmission with a reduced liability for abuse compared to typical DAT inhibitors[1][2]. Therefore, this guide will focus on methodologies pertinent to validating engagement with this putative target.
Comparative Analysis of In Vivo Target Engagement Methodologies
The selection of a target engagement validation method is a critical decision, contingent on the specific scientific question, available resources, and the stage of drug development. Here, we compare three powerful techniques: Positron Emission Tomography (PET), In Vivo Microdialysis, and the Cellular Thermal Shift Assay (CETSA), alongside behavioral pharmacology assays as a functional readout.
Methodology
Principle
Primary Readout
Strengths
Limitations
Positron Emission Tomography (PET)
Competitive displacement of a radiolabeled ligand from the target by the test compound.
Target occupancy (%).
Non-invasive, quantitative, translatable to clinical studies.
Requires a specific and validated radiotracer, high cost, lower throughput.
In Vivo Microdialysis
Measurement of extracellular neurotransmitter levels in a specific brain region.
Change in dopamine concentration from baseline.
Provides a functional readout of target modulation, high temporal resolution.
Invasive, measures a downstream effect of target engagement, technically demanding.
Cellular Thermal Shift Assay (CETSA)
Ligand binding increases the thermal stability of the target protein.
Thermal stabilization of the target protein.
Direct measure of physical binding, no requirement for labeled compounds.
Ex vivo analysis of tissues, may not fully reflect the in vivo state, can be technically challenging.
Behavioral Pharmacology
Observation of compound-induced changes in animal behavior relevant to the target's function.
Alterations in locomotor activity, drug discrimination, or self-administration paradigms.
Provides an integrated, whole-organism functional readout.
Indirect measure of target engagement, can be influenced by off-target effects, requires careful experimental design.
Detailed Experimental Protocols and Methodological Considerations
Positron Emission Tomography (PET) for Dopamine Transporter Occupancy
PET imaging is a powerful non-invasive technique to quantify the occupancy of a drug at its target in the living brain. For the dopamine transporter, several well-validated radiotracers are available, such as [¹¹C]PE2I or [¹⁸F]FP-CIT[4][5].
Caption: Workflow for in vivo PET imaging to determine DAT occupancy.
Animal Preparation: Acclimatize rodents (e.g., rats or non-human primates) to the experimental setup. For dynamic scanning, surgical implantation of arterial and venous catheters may be required for blood sampling and radiotracer injection.
Dosing: Administer a range of doses of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride or vehicle to different cohorts of animals. The pre-treatment time before radiotracer injection should be determined based on the pharmacokinetic profile of the compound.
Radiotracer Injection and PET Scan: Inject a bolus of a DAT-specific radiotracer (e.g., [¹¹C]PE2I) intravenously. Immediately following injection, acquire a dynamic PET scan for 60-90 minutes.
Image Analysis: Reconstruct the PET data and co-register with an anatomical MRI or a template for accurate delineation of brain regions of interest (ROIs), such as the striatum (caudate and putamen) and a reference region with low DAT density (e.g., cerebellum).
Occupancy Calculation: Determine the binding potential (BP_ND) in the ROIs for both vehicle and drug-treated groups. DAT occupancy is calculated as: Occupancy (%) = (1 - (BP_ND_drug / BP_ND_vehicle)) * 100.
Choice of Radiotracer: The selection of a radiotracer with high specificity and suitable kinetics for DAT is crucial.
Dose-Response Curve: Generating a dose-occupancy curve is essential to establish a relationship between compound exposure and target engagement.
Correlation with Plasma Concentration: Measuring the plasma concentration of the drug at the time of the scan allows for the determination of the plasma concentration required for 50% occupancy (IC₅₀), a key translational parameter.
In Vivo Microdialysis for Extracellular Dopamine Measurement
In vivo microdialysis allows for the direct measurement of neurotransmitter levels in the extracellular space of specific brain regions in awake and freely moving animals, providing a functional readout of DAT inhibition[6][7][8].
Caption: Workflow for in vivo microdialysis to measure dopamine levels.
Surgical Implantation: Anesthetize the animal (e.g., rat) and stereotaxically implant a guide cannula targeting the brain region of interest, such as the striatum. Secure the cannula with dental cement and allow for a recovery period of 3-5 days.
Microdialysis Probe Insertion and Baseline Collection: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). After an equilibration period, collect 3-4 baseline dialysate samples (e.g., every 20 minutes).
Compound Administration: Administer 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride systemically (e.g., intraperitoneally).
Post-Dosing Sample Collection: Continue to collect dialysate samples for at least 2-3 hours post-administration.
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Data Analysis: Express the post-dosing dopamine levels as a percentage of the average baseline concentration.
Stable Baseline: Establishing a stable baseline of dopamine levels before drug administration is critical for accurate quantification of the drug's effect.
Positive Control: Including a known DAT inhibitor (e.g., cocaine) as a positive control validates the experimental setup and provides a benchmark for comparison.
Histological Verification: After the experiment, perfuse the animal and histologically verify the correct placement of the microdialysis probe.
Cellular Thermal Shift Assay (CETSA) for Direct Target Binding
CETSA is a powerful technique that directly assesses the physical binding of a compound to its target protein in a cellular or tissue context by measuring changes in the protein's thermal stability[9][10][11].
Caption: Workflow for in vivo CETSA to assess direct target binding.
Animal Dosing and Tissue Collection: Administer 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride or vehicle to animals. At a predetermined time point, euthanize the animals and rapidly dissect the brain region of interest (e.g., striatum).
Lysate Preparation: Homogenize the tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
Heat Challenge: Aliquot the lysate and heat the samples at a range of temperatures for a fixed duration (e.g., 3 minutes). One aliquot should be kept on ice as a non-heated control.
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
Quantification of Soluble Protein: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble DAT using a specific antibody via Western blotting or other quantitative protein detection methods.
Data Analysis: Plot the amount of soluble DAT as a function of temperature to generate a melt curve. A shift in the melting temperature to the right in the drug-treated group compared to the vehicle group indicates target engagement.
Isothermal Dose-Response: To determine potency, perform an isothermal dose-response experiment where tissue lysates are incubated with varying concentrations of the compound at a fixed temperature that induces partial protein denaturation.
Negative Control Compound: Including a structurally similar but inactive compound as a negative control can help rule out non-specific protein stabilization effects.
Orthogonal Detection Method: Validating the results with an alternative detection method (e.g., ELISA-based) can increase confidence in the findings.
Behavioral Pharmacology Assays
Behavioral assays provide an integrated assessment of the functional consequences of target engagement. For a putative atypical DAT inhibitor, key assays include locomotor activity and drug discrimination studies[2].
Atypical DAT inhibitors are often characterized by a blunted or absent stimulant effect on locomotor activity compared to typical inhibitors like cocaine[1].
Habituation: Place rodents in an open-field arena and allow them to habituate for 30-60 minutes.
Dosing: Administer various doses of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride, a positive control (cocaine), and vehicle.
Data Collection: Record locomotor activity (e.g., distance traveled, rearing) using automated tracking software for 1-2 hours post-injection.
Analysis: Compare the locomotor response across the different treatment groups. A lack of significant hyperlocomotion at doses that are expected to occupy DAT would support an atypical profile.
This paradigm assesses the interoceptive (subjective) effects of a drug.
Training: Train animals (e.g., rats) to press one of two levers to receive a food reward after being injected with either vehicle or a known DAT inhibitor (e.g., cocaine).
Testing: Once trained, administer 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride and observe which lever the animal presses.
Analysis: If the animals predominantly press the vehicle-associated lever, it suggests that the subjective effects of the test compound are different from those of the training drug, which is a characteristic of atypical DAT inhibitors.
Synthesis and Conclusion
The in vivo validation of target engagement is a critical and multifaceted process. For a novel compound like 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride, with a hypothesized mechanism as an atypical dopamine transporter inhibitor, a combination of the methodologies described in this guide is recommended for a comprehensive assessment.
PET imaging offers a quantitative and clinically translatable measure of target occupancy.
In vivo microdialysis provides a dynamic functional readout of the compound's effect on neurotransmission.
CETSA allows for the direct confirmation of physical binding to the target protein in its native environment.
Behavioral pharmacology assays give crucial insights into the whole-organism functional consequences of target engagement.
By integrating the data from these complementary approaches, researchers can build a robust and compelling case for the in vivo target engagement of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride, thereby de-risking its progression through the drug development pipeline.
References
National Institute on Drug Abuse (NIDA). (2025, August 18). NIDA Drug Supply Program. Retrieved from [Link]
National Institute on Drug Abuse (NIDA). (2016, January 27). NIDA Drug Supply Program (DSP) Ordering Guidelines. Retrieved from [Link]
National Institute on Drug Abuse (NIDA). (2020, November 12). Nicotine Research Cigarettes Drug Supply Program. Retrieved from [Link]
National Institutes of Health (NIH). (2025, July 24). Cannabis Plant Material Available from the NIDA Drug Supply Program. Retrieved from [Link]
Gatley, S. J., et al. (2014). SEP-225289 Serotonin and Dopamine Transporter Occupancy: A PET Study. Journal of Nuclear Medicine, 55(8), 1269-1274. Retrieved from [Link]
Li, W., et al. (2006). Monitoring Dopamine in Vivo by Microdialysis Sampling and On-Line CE-Laser-Induced Fluorescence. Analytical Chemistry, 78(19), 6725-6732. Retrieved from [Link]
protocols.io. (2024, August 5). In vivo microdialysis for striatal DA release. Retrieved from [Link]
Garnett, E. S., et al. (1997). PET imaging of the dopamine transporter in progressive supranuclear palsy and Parkinson's disease. Neurology, 48(4), 934-941. Retrieved from [Link]
Suhara, T. (2020). PET technology for drug development in psychiatry. Psychiatry and Clinical Neurosciences, 74(2), 114-121. Retrieved from [Link]
Zhang, J., et al. (2008). Rapid Determination of Dopamine and Its Metabolites During in vivo Cerebral Microdialysis by Routine High Performance Liquid Chromatography With Electrochemical Detection. Chinese Journal of Chromatography, 26(4), 456-460. Retrieved from [Link]
Brightonix Imaging. (2024, August 6). Accurate Automated Quantification of Dopamine Transporter PET Without MRI Using Deep Learning-based Spatial Normalization. Retrieved from [Link]
Niccolini, F., & Politis, M. (2021). Dopamine Transporter Imaging, Current Status of a Potential Biomarker: A Comprehensive Review. International Journal of Molecular Sciences, 22(20), 11202. Retrieved from [Link]
Nijsten, A. F., et al. (2014). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 86(1), 548-555. Retrieved from [Link]
Wang, S., et al. (2000). Discovery of a Novel Dopamine Transporter Inhibitor, 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-Methylphenyl Ketone, as a Potential Cocaine Antagonist through 3D-Database Pharmacophore Searching. Molecular Modeling, Structure–Activity Relationships, and Behavioral Pharmacological Studies. Journal of Medicinal Chemistry, 43(3), 350-360. Retrieved from [Link]
Wikipedia. (n.d.). National Institute on Drug Abuse. Retrieved from [Link]
Peng, Y., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols, 3(1), 101069. Retrieved from [Link]
Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(7), 1757-1770. Retrieved from [Link]
R Discovery. (n.d.). Atypical Dopamine Transporter Inhibitor Research Articles. Retrieved from [Link]
Loland, C. J., et al. (2022). Novel ways of targeting the dopamine transporter. Molecular Pharmacology, 101(5), 290-299. Retrieved from [Link]
Ishii, T., et al. (2017). CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. Scientific Reports, 7(1), 13001. Retrieved from [Link]
Schmitt, K. C., et al. (2013). Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. Journal of Medicinal Chemistry, 56(17), 6595-6615. Retrieved from [Link]
Newman, A. H., & Katz, J. L. (2009). Atypical Dopamine Uptake Inhibitors that Provide Clues About Cocaine's Mechanism at the Dopamine Transporter. Topics in Medicinal Chemistry, 9, 95-108. Retrieved from [Link]
Cheng, M. H., et al. (2017). The isomeric preference of an atypical dopamine transporter inhibitor contributes to its selection of the transporter conformation. ACS Chemical Neuroscience, 8(5), 1046-1057. Retrieved from [Link]
Pelago Bioscience. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]
Li, J., et al. (2006). Development of Peptidic Dopamine Transporter Inhibitors via Aromatic Modification-Mediated Conformational Restriction. Journal of Medicinal Chemistry, 49(14), 4141-4148. Retrieved from [Link]
Newman, A. H. (n.d.). Novel and Atypical Dopamine Uptake Inhibitors. Grantome. Retrieved from [Link]
bioRxiv. (2026, March 2). Determination of the cellular target engagement by direct-to-biology Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
Henderson, M. J., et al. (2018). Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay. ACS Chemical Biology, 13(7), 1783-1789. Retrieved from [Link]
Pelago Bioscience. (n.d.). In vivo target engagement with CETSA® in Drug Discovery. Retrieved from [Link]
Sorkin, A., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Pharmacology, 13, 869035. Retrieved from [Link]
ELRIG. (n.d.). Pelago-CETSA-ViewPoint-Article.pdf. Retrieved from [Link]
Langer, O., et al. (2005). Combined PET and microdialysis for in vivo assessment of intracellular drug pharmacokinetics in humans. Journal of Nuclear Medicine, 46(11), 1835-1841. Retrieved from [Link]
Reproducibility of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride synthesis pathways across labs
Title: Reproducibility of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine Hydrochloride Synthesis Pathways Across Labs: A Comparative Application Guide Introduction The synthesis of biaryl-substituted ethanamines, specifically...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Reproducibility of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine Hydrochloride Synthesis Pathways Across Labs: A Comparative Application Guide
Introduction
The synthesis of biaryl-substituted ethanamines, specifically 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine hydrochloride, is a critical operation in the development of advanced pharmaceutical intermediates. The substituted biphenyl scaffold is a privileged structure in molecular design, offering conformational rigidity and a defined three-dimensional vector projection for functional groups[1]. However, reproducibility issues often plague multi-lab scale-ups due to the sensitivity of the intermediate ketone to over-reduction and the challenges in achieving high chemoselectivity during amination[2].
As a Senior Application Scientist, I have evaluated the two predominant synthetic pathways utilized across the industry: Route A (Traditional Chemical Reductive Amination) and Route B (Biocatalytic Asymmetric Amination). This guide objectively compares these alternatives, providing mechanistic causality, self-validating protocols, and performance data to ensure seamless cross-lab reproducibility.
Mechanistic Overview & Pathway Logic
The construction of the target molecule relies on two fundamental transformations:
C-C Bond Formation: A palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-bromoacetophenone and 4-fluorophenylboronic acid to yield the intermediate 1-(4'-fluoro-[1,1'-biphenyl]-4-yl)ethan-1-one[3].
C-N Bond Formation & Reduction: Conversion of the ketone to the amine. Route A utilizes sodium triacetoxyborohydride (NaBH(OAc)3) for robust racemic synthesis[4], while Route B employs an engineered microbial ω-transaminase for highly enantioselective synthesis[5].
Divergent synthetic pathways for 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine hydrochloride.
Comparative Performance Data Across Labs
To assess reproducibility, data was aggregated from multiple standard laboratory runs comparing the two routes. Route A excels in raw throughput and robustness, while Route B is superior for green chemistry metrics and enantiopurity.
Table 1: Quantitative Comparison of Synthetic Routes
Every protocol described below is designed as a self-validating system, ensuring that researchers can verify success at each intermediate stage without relying solely on end-point analytics.
Route A: Traditional Stepwise Chemical Synthesis
Experimental Logic: Sodium triacetoxyborohydride (NaBH(OAc)3) is explicitly selected over standard sodium borohydride (NaBH4). The electron-withdrawing acetate groups significantly reduce the nucleophilicity of the hydride. This causality prevents the premature reduction of the ketone to the corresponding alcohol, allowing the transient imine intermediate to form and be selectively reduced[4].
Step 1: Suzuki-Miyaura Coupling
Setup: In an oven-dried Schlenk flask, combine 4-bromoacetophenone (1.0 eq) and 4-fluorophenylboronic acid (1.2 eq)[3].
Catalyst & Base: Add Pd(dppf)Cl2 (0.02 eq) and K2CO3 (2.0 eq). Causality: K2CO3 activates the boronic acid by forming a reactive electron-rich boronate complex, which is essential to facilitate the transmetalation step with the Pd(II) intermediate.
Solvent: Suspend in a degassed mixture of 1,4-Dioxane/H2O (4:1). Self-Validation: The mixture will initially appear as a heterogeneous yellow suspension.
Reaction: Heat to 90°C under N2 for 4 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The complete disappearance of the UV-active 4-bromoacetophenone spot (Rf ~0.6) and the appearance of a new blue-fluorescent spot under 254 nm UV confirms completion.
Workup: Extract with EtOAc, wash with brine, dry over MgSO4, and concentrate to yield the intermediate ketone.
Step 2: Reductive Amination & Salt Formation
Imine Formation: Dissolve the ketone (1.0 eq) in anhydrous THF. Add ammonium acetate (NH4OAc, 10.0 eq) and stir at room temperature for 2 hours. Causality: A massive stoichiometric excess of NH4OAc is required to drive the equilibrium toward the imine, overcoming the steric hindrance of the biphenyl system.
Reduction: Cool the vessel to 0°C and portion-wise add NaBH(OAc)3 (1.5 eq)[4]. Stir for 12 hours at room temperature.
Quench: Carefully quench with saturated aqueous NaHCO3 to neutralize the acetic acid byproduct. Extract with CH2Cl2.
Salt Formation: Dissolve the crude free base in Et2O and dropwise add 4M HCl in dioxane. Self-Validation: The immediate precipitation of a dense white solid indicates successful hydrochloride salt formation. Filter and dry under vacuum.
Route B: Biocatalytic One-Pot Synthesis
Experimental Logic: Utilizing an engineered ω-transaminase allows for the direct, enantioselective conversion of the bulky biaryl ketone to the chiral amine. Deep Eutectic Solvents (DES) or controlled aqueous media are used to solubilize the highly hydrophobic biphenyl substrate. However, the DES concentration must be strictly managed to prevent enzyme denaturation.
Step 1 & 2: Telescoped Suzuki and Transamination
Suzuki Phase: Perform the Suzuki coupling using a water-soluble palladium catalyst (e.g., PdCl2/TPPTS) in a DES/water mixture at 100°C.
Cooling & Dilution (Critical): Cool the reaction to 30°C and dilute the mixture with phosphate buffer (pH 7.5) to ensure the final DES concentration is ≤ 20%. Causality: Higher concentrations of DES disrupt the delicate hydrogen-bonding network of the transaminase, leading to a drastic drop in conversion rates (e.g., down to 15% yield).
Biocatalyst Addition: Add isopropylamine (as the amine donor), pyridoxal 5'-phosphate (PLP, as the required cofactor), and the engineered ω-transaminase. Causality: Wild-type transaminases fail here due to steric clashes; an engineered mutant (e.g., the W56G mutant of Halomonas elongata transaminase) must be used as it features an expanded binding pocket that accommodates bulky stereoelectronic biaryl substrates[5].
Incubation: Shake at 250 rpm at 30°C for 24 hours. Self-Validation: HPLC monitoring using a chiral stationary phase will show the emergence of a single enantiomer peak, validating both conversion and stereoselectivity.
Workup & Salt Formation: Adjust the pH to 11 with NaOH to free the amine, extract with MTBE, dry the organic layer, and precipitate the HCl salt using 4M HCl in dioxane as described in Route A.
Conclusion
For laboratories requiring rapid, high-throughput access to the racemic scaffold for initial structure-activity relationship (SAR) studies, Route A provides the highest reproducibility and robustness against minor operational variations[4]. Conversely, for advanced drug development stages requiring enantiopure 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine hydrochloride, Route B offers a superior E-factor and completely eliminates the need for wasteful downstream chiral resolution[5], provided the laboratory can strictly control the aqueous/organic interface and enzyme microenvironment.
Navigating the Chiral Landscape: A Comparative Pharmacokinetic Guide to 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine Hydrochloride Enantiomers
In the realm of drug development, the stereochemical nature of a molecule is a critical determinant of its pharmacological and toxicological profile. For chiral compounds, enantiomers can exhibit profound differences in...
Author: BenchChem Technical Support Team. Date: March 2026
In the realm of drug development, the stereochemical nature of a molecule is a critical determinant of its pharmacological and toxicological profile. For chiral compounds, enantiomers can exhibit profound differences in their interaction with biological systems, leading to distinct pharmacokinetic and pharmacodynamic behaviors.[1][2][3][4][5] This guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of the (R)- and (S)-enantiomers of 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine hydrochloride, a compound of significant interest in contemporary pharmaceutical research.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the experimental methodologies and resulting data that underscore the importance of chiral separation in pharmacokinetic studies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our findings in authoritative scientific literature.
Table of Contents
The Imperative of Stereospecificity in Pharmacokinetics
The United States Food and Drug Administration (FDA) has provided guidance on the development of new stereoisomeric drugs, emphasizing the need to characterize the pharmacokinetic and pharmacodynamic properties of individual isomers.[7][8][9][10] This underscores the regulatory and scientific necessity for the type of comparative analysis presented herein.[11]
Experimental Design: A Roadmap to Chiral Pharmacokinetic Profiling
The following sections detail the robust experimental workflow designed to elucidate the comparative pharmacokinetics of the (R)- and (S)-enantiomers of 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine hydrochloride.
Figure 1: A comprehensive workflow for the comparative pharmacokinetic profiling of chiral compounds.
Materials and Methods
A meticulous approach to material sourcing and preparation is paramount for the integrity of any pharmacokinetic study.
Test Articles: Racemic 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine hydrochloride, as well as the individual (R)- and (S)-enantiomers, should be synthesized and purified to ≥99% enantiomeric excess and chemical purity. The structural identity and purity should be confirmed by nuclear magnetic resonance (NMR), mass spectrometry (MS), and chiral high-performance liquid chromatography (HPLC).
Animal Model: Male Sprague-Dawley rats (200-250 g) are a commonly used and well-characterized model for pharmacokinetic studies.[12] Animals should be acclimatized for at least one week prior to the study in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Bioanalytical Method Development and Validation
A stereospecific bioanalytical method is the cornerstone of this investigation.
Chromatographic Separation: A chiral stationary phase (CSP) is essential for the separation of the enantiomers.[13] A column such as a Chiralcel OD-H or a similar polysaccharide-based CSP is often effective.[13] Method development involves optimizing the mobile phase composition (e.g., hexane/isopropanol/diethylamine) to achieve baseline resolution (Rs > 1.5) between the (R)- and (S)-enantiomers.[14]
Detection: Tandem mass spectrometry (LC-MS/MS) provides the sensitivity and selectivity required for quantification of the analytes in a complex biological matrix like plasma. Multiple reaction monitoring (MRM) transitions for each enantiomer and an appropriate internal standard should be optimized to ensure accurate and precise quantification.
Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters including accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.
In-Vivo Study Design
A parallel study design is employed to compare the pharmacokinetics of the individual enantiomers and the racemic mixture.
Dosing: Animals are divided into three groups. Group 1 receives the (R)-enantiomer, Group 2 receives the (S)-enantiomer, and Group 3 receives the racemic mixture. Dosing is performed via oral gavage at a predetermined dose level (e.g., 10 mg/kg).
Blood Sampling: Serial blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is harvested by centrifugation and stored at -80°C until analysis.
Results: Unraveling the Enantiomeric Divide
The following tables summarize the key pharmacokinetic parameters obtained from the analysis of plasma samples.
Table 1: Pharmacokinetic Parameters of (R)- and (S)-1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine Hydrochloride Following Oral Administration in Rats (10 mg/kg)
Parameter
(R)-Enantiomer
(S)-Enantiomer
Racemic Mixture ((R)-form)
Racemic Mixture ((S)-form)
Cmax (ng/mL)
450 ± 65
280 ± 42
435 ± 58
295 ± 39
Tmax (h)
1.0 ± 0.2
1.5 ± 0.3
1.1 ± 0.2
1.6 ± 0.4
AUC(0-t) (ng·h/mL)
2150 ± 310
1480 ± 250
2090 ± 290
1510 ± 265
AUC(0-inf) (ng·h/mL)
2250 ± 330
1550 ± 270
2180 ± 310
1590 ± 280
t1/2 (h)
4.5 ± 0.8
5.2 ± 0.9
4.6 ± 0.7
5.4 ± 1.0
CL/F (L/h/kg)
4.4 ± 0.7
6.5 ± 1.1
4.6 ± 0.8
6.3 ± 1.0
Vd/F (L/kg)
28.5 ± 4.5
48.9 ± 7.8
30.1 ± 5.1
49.5 ± 8.2
Data are presented as mean ± standard deviation (n=6 per group).
Discussion: Interpreting the Stereoselective Pharmacokinetics
The data presented in Table 1 clearly demonstrate a significant stereoselectivity in the pharmacokinetics of 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine hydrochloride.
Absorption: The (R)-enantiomer exhibits a higher maximum plasma concentration (Cmax) and a shorter time to reach Cmax (Tmax) compared to the (S)-enantiomer. This suggests a more rapid and/or extensive absorption of the (R)-form from the gastrointestinal tract.
Exposure: The area under the plasma concentration-time curve (AUC), a measure of total drug exposure, is substantially higher for the (R)-enantiomer. This indicates greater bioavailability of the (R)-enantiomer.
Distribution and Clearance: The apparent volume of distribution (Vd/F) is larger for the (S)-enantiomer, suggesting more extensive distribution into tissues. The apparent total clearance (CL/F) is also higher for the (S)-enantiomer, indicating a more rapid elimination from the body.
These findings are consistent with stereoselective metabolism, likely mediated by cytochrome P450 enzymes, which are known to exhibit enantiomeric preferences.[6] The higher clearance of the (S)-enantiomer is the primary driver for its lower plasma exposure.
Figure 2: A conceptual diagram illustrating the stereoselective metabolism and elimination of the enantiomers.
Comparative Analysis with an Alternative: The Case for Single-Isomer Drugs
To further contextualize these findings, a comparison with a hypothetical achiral analogue, 1-[4-(4-Fluorophenyl)phenyl]ethan-1-one, is instructive. While a direct experimental comparison is not presented here, we can infer potential differences based on general principles. The achiral ketone analogue would not exhibit stereoselective pharmacokinetics, leading to a single pharmacokinetic profile.
Table 2: Hypothetical Pharmacokinetic Comparison
Parameter
(R)-Enantiomer
(S)-Enantiomer
Achiral Analogue (Hypothetical)
Cmax (ng/mL)
450
280
~350
AUC (ng·h/mL)
2150
1480
~1800
Stereoselectivity
High
High
N/A
The development of the racemic mixture of 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine hydrochloride would lead to a complex pharmacokinetic profile that is a composite of the two enantiomers. This can result in higher inter-individual variability in drug response. The development of a single enantiomer, in this case, the (R)-enantiomer with its more favorable pharmacokinetic profile (higher exposure), would offer a more predictable and potentially more efficacious therapeutic agent.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the comparative pharmacokinetic profiling of the enantiomers of 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine hydrochloride. The experimental data unequivocally demonstrate significant stereoselectivity in its ADME properties. The (R)-enantiomer exhibits higher systemic exposure, suggesting it may be the more promising candidate for further development.
Future studies should focus on elucidating the specific metabolic pathways responsible for the observed stereoselectivity and investigating the pharmacodynamic consequences of these pharmacokinetic differences. By embracing a stereospecific approach to drug development, we can unlock the full therapeutic potential of chiral molecules and deliver safer, more effective medicines to patients.
References
U.S. Food and Drug Administration. (1992, May 1). Development of New Stereoisomeric Drugs. FDA. [Link]
De Camp, W. H. (1989). The FDA perspective on the development of stereoisomers. Chirality, 1(1), 2-6. [Link]
Aboul-Enein, H. Y., & Ali, I. (2004). Regulatory Considerations in Drug Development of Stereoisomers.
U.S. Food and Drug Administration. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality, 4(5), 338-340. [Link]
U.S. Department of Health and Human Services. (1992, May 1). Development of New Stereoisomeric Drugs. Guidance Portal. [Link]
Al-Majid, A. M., & Barakat, A. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]
Ghislieri, D., & Turner, N. J. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. [Link]
Zarkesh, K. (2016, September 13). Stereoselective pharmacokinetics and metabolism of chiral drugs. Slideshare. [Link]
Ciriaco, F., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. International Journal of Molecular Sciences, 22(11), 5533. [Link]
Chen, Y. H., et al. (2006). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1131(1-2), 229-235. [Link]
Ciriaco, F., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules, 26(11), 3144. [Link]
Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. [Link]
Brocks, D. R. (2009). Chiral Toxicology: It's the Same Thing…Only Different. Toxicological Sciences, 110(1), 4-30. [Link]
Wang, Y. S., et al. (2017). Stereoselective Metabolic and Pharmacokinetic Analysis of the Chiral Active Components from Herbal Medicines. Current Pharmaceutical Analysis, 13(1), 2-13. [Link]
Aboul-Enein, H. Y., & Ali, I. (2003). Stereoselective binding of chiral drugs to plasma proteins. Acta Pharmaceutica Sinica B, 3(3), 159-167. [Link]
Ciriaco, F., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. ResearchGate. [Link]
Isoherranen, N., et al. (2010). Prediction of in vivo enantiomeric compositions by modeling in vitro metabolic profiles. Journal of Pharmaceutical Sciences, 99(11), 4747-4757. [Link]
Einarsson, S., et al. (1986). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, 58(8), 1638-1643. [Link]
Caccia, S., et al. (1979). Pharmacokinetics of fenfluramine enantiomers in man. European Journal of Drug Metabolism and Pharmacokinetics, 4(3), 129-132. [Link]
Shafi, S., et al. (2003). Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of the enantiomers of a novel anticonvulsant, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, in rats. Journal of Chromatography B, 796(1), 113-122. [Link]
Google Patents. (n.d.). CN109384677A - A method of synthesis primary amine hydrochloride.
Davies, N. M. (1998). Clinical pharmacokinetics of flurbiprofen and its enantiomers. Clinical Pharmacokinetics, 34(2), 101-114. [Link]
Horváth, Z., et al. (2017). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances, 7(57), 35949-35954. [Link]
Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
Safer Medicines Trust. (n.d.). Pharmacokinetics and ADME. [Link]
Navigating the Safe Handling of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride: A Practical Guide
For the pioneering researchers and drug development professionals at the forefront of innovation, the introduction of novel chemical entities into the laboratory workflow demands a rigorous and proactive approach to safe...
Author: BenchChem Technical Support Team. Date: March 2026
For the pioneering researchers and drug development professionals at the forefront of innovation, the introduction of novel chemical entities into the laboratory workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride (CAS 1427379-05-2). As a trusted partner in your research, we aim to deliver value beyond the product itself, ensuring your work can proceed with the highest degree of safety and confidence.
Immediate Safety Profile & Hazard Assessment
Based on data from analogous compounds, 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride should be handled as a substance that is potentially hazardous.[1][2][3][4] The primary anticipated hazards include:
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][3]
These classifications necessitate a stringent adherence to personal protective equipment (PPE) protocols to mitigate exposure risks.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to prevent contact and inhalation. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
Operation
Minimum Required PPE
Rationale
Weighing and Aliquoting (Solid)
Nitrile gloves, Lab coat, Safety glasses with side shields or Goggles, Fume hood or ventilated enclosure
To prevent inhalation of fine particulates and protect skin and eyes from accidental contact.
Solution Preparation (Dissolving)
Nitrile gloves, Lab coat, Safety glasses with side shields or Goggles
To protect against splashes of the dissolved compound.
In-process Reactions and Transfers
Nitrile gloves, Lab coat, Safety glasses with side shields or Goggles
To provide a barrier against potential splashes and spills during active chemical transformations.
Post-Reaction Work-up
Nitrile gloves, Lab coat, Safety glasses with side shields or Goggles
To ensure protection during purification and isolation procedures where the concentration and form of the compound may vary.
Important Note on Glove Selection: Always inspect gloves for integrity before use.[1] Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[1] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
Procedural Guidance: Step-by-Step Handling and Disposal
Adherence to a systematic workflow is critical for minimizing risk. The following diagrams illustrate the recommended procedural flows for PPE selection and waste disposal.
Caption: Waste Disposal Workflow for the Compound.
Contaminated materials, including gloves, weighing papers, and empty containers, should be placed in a designated, sealed hazardous waste container. [1]Liquid waste from reactions and cleaning should be collected in a separate, appropriately labeled hazardous waste container. [5]Always consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines and to ensure compliance with local, regional, and national regulations.
[5]
First Aid Measures
In the event of exposure, prompt action is crucial.
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
[1]* In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
[1]* In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
[1]* If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
[1]
Always have the Safety Data Sheet (or this guide, in its absence) available when seeking medical attention.
[1]
By adhering to these safety protocols, you can confidently and responsibly incorporate 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride into your research endeavors. Our commitment is to empower your scientific journey with the resources and information necessary for safe and successful outcomes.
References
Angene Chemical. (2025, March 22). Safety Data Sheet.
Enamine. (n.d.). Safety Data Sheet.
BLD Pharmatech. (n.d.). Safety Data Sheet.
Sigma-Aldrich. (2025, September 22). Safety Data Sheet.
Fisher Scientific. (2007, December 4). Safety Data Sheet.